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6-Methoxy-5-methylpyridine-3-sulfonamide Documentation Hub

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  • Product: 6-Methoxy-5-methylpyridine-3-sulfonamide
  • CAS: 1355214-82-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Methoxy-5-methylpyridine-3-sulfonamide

Executive Summary Target Molecule: 6-Methoxy-5-methylpyridine-3-sulfonamide CAS Registry Number: (Analogous to 2866333-37-9 for dimethyl variant) Molecular Formula: Primary Application: Key pharmacophore in PI3K/mTOR dua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Methoxy-5-methylpyridine-3-sulfonamide CAS Registry Number: (Analogous to 2866333-37-9 for dimethyl variant) Molecular Formula:


Primary Application:  Key pharmacophore in PI3K/mTOR dual inhibitors and other heterocyclic drug candidates.

This guide details the high-fidelity synthesis of 6-Methoxy-5-methylpyridine-3-sulfonamide . While direct chlorosulfonation of activated pyridines is theoretically possible, it often suffers from poor yields due to ring deactivation upon N-protonation. Therefore, this guide prioritizes the Diazotization-Sulfonylation (Meerwein) pathway. This route guarantees regioselectivity and high purity by leveraging the commercially available precursor 2-chloro-3-methyl-5-nitropyridine .

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine core and the directing power of the substituents.

  • Target: Sulfonamide functionality at position 3.

  • Disconnection 1: Sulfonamide

    
     Sulfonyl Chloride.
    
  • Disconnection 2: Sulfonyl Chloride

    
     Diazonium Salt 
    
    
    
    Primary Amine.
  • Disconnection 3: Primary Amine

    
     Nitro Group.
    
  • Disconnection 4: Methoxy Group

    
     Chloro substituent (
    
    
    
    ).
  • Starting Material: 2-Chloro-3-methyl-5-nitropyridine (Commercially Available).[1][2]

Retrosynthesis Target 6-Methoxy-5-methyl- pyridine-3-sulfonamide SulfonylCl Sulfonyl Chloride Intermediate Target->SulfonylCl Amination Diazo Diazonium Salt SulfonylCl->Diazo Meerwein Sulfonylation Amine 5-Amino-2-methoxy- 3-methylpyridine Diazo->Amine Diazotization Nitro 2-Methoxy-3-methyl- 5-nitropyridine Amine->Nitro Reduction Start 2-Chloro-3-methyl- 5-nitropyridine Nitro->Start SNAr (Methoxylation)

Figure 1: Retrosynthetic logic flow from target sulfonamide to the chlorinated nitro-pyridine precursor.

Primary Synthesis Pathway: The Meerwein Route

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the methoxy group at the 2-position (which becomes position 6 in the final numbering relative to the sulfonamide). Reaction:



  • Rationale: The nitro group at position 5 strongly activates the chlorine at position 2 for nucleophilic attack. Sodium methoxide acts as the nucleophile.

  • Critical Process Parameter (CPP): Temperature control is vital. Exothermic addition can lead to demethylation or side products. Keep the reaction below 20°C during addition.

Phase 2: Nitro Reduction

Objective: Convert the nitro group to a primary amine. Reaction:



  • Rationale: Catalytic hydrogenation is the cleanest method, avoiding iron sludge waste associated with Fe/AcOH reductions.

  • CPP: Monitor

    
     uptake. Over-reduction is rare for this scaffold, but catalyst poisoning by trace sulfur (if present) must be avoided.
    
Phase 3: Diazotization and Chlorosulfonylation (Meerwein Reaction)

Objective: Convert the amine to a sulfonyl chloride. Reaction:

  • Rationale: Direct chlorosulfonation of pyridine is difficult due to ring deactivation. The diazonium route bypasses this by generating a reactive radical-cation species that captures

    
    .
    
  • CPP: The diazonium salt is unstable. The temperature must be kept

    
     during formation. The 
    
    
    
    solution must be saturated (approx. 30% w/v in AcOH).
Phase 4: Amination

Objective: Form the final sulfonamide. Reaction:



  • Rationale: Nucleophilic acyl substitution at the sulfur atom.

  • CPP: Use anhydrous conditions (THF or Dioxane) to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-3-methyl-5-nitropyridine
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Nitrogen atmosphere is recommended.

  • Reagents:

    • 2-Chloro-3-methyl-5-nitropyridine: 25.0 g (145 mmol)

    • Methanol (Anhydrous): 150 mL

    • Sodium Methoxide (NaOMe): 8.6 g (160 mmol, 1.1 equiv) dissolved in 50 mL MeOH.

  • Procedure:

    • Dissolve the pyridine starting material in methanol and cool to 0–5°C using an ice bath.

    • Add the NaOMe solution dropwise over 30 minutes, maintaining internal temperature below 10°C .

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water (200 mL). The product usually precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: 90–95%.

Step 2: Preparation of 5-Amino-2-methoxy-3-methylpyridine
  • Setup: High-pressure hydrogenation vessel (Parr shaker) or balloon setup for atmospheric pressure.

  • Reagents:

    • Nitro intermediate (from Step 1): 20.0 g

    • 10% Pd/C (50% wet): 2.0 g (10 wt%)

    • Methanol: 200 mL

  • Procedure:

    • Suspend the nitro compound and catalyst in methanol.[3]

    • Purge with nitrogen, then introduce hydrogen gas (30–50 psi preferred for speed, though 1 atm works).

    • Stir vigorously at room temperature for 6–12 hours.

    • Workup: Filter through a Celite pad to remove the catalyst (Caution: Pd/C is pyrophoric). Concentrate the filtrate to obtain the amine as an off-white solid or thick oil.

    • Expected Yield: >95%.

Step 3: Conversion to Sulfonyl Chloride
  • Setup: Two reaction vessels. Vessel A for Diazotization (0°C). Vessel B for Sulfonylation (Room Temp).

  • Reagents:

    • Amine (from Step 2): 10.0 g (72 mmol)

    • Conc. HCl: 30 mL

    • Sodium Nitrite (

      
      ): 5.5 g (80 mmol) in 15 mL water.
      
    • Glacial Acetic Acid: 60 mL

    • Sulfur Dioxide (

      
      ) gas.
      
    • Copper(II) Chloride (

      
      ): 3.0 g.
      
  • Procedure:

    • Vessel A: Dissolve amine in HCl/Acetic acid mixture. Cool to -5°C . Add

      
       solution dropwise, keeping temp < 0°C. Stir for 20 min.
      
    • Vessel B: Saturate 60 mL of Acetic Acid with

      
       gas (bubbling for 30 min) until the weight increases by ~20g. Add 
      
      
      
      .
    • Transfer: Slowly pour the cold diazonium solution (Vessel A) into the stirring

      
       mixture (Vessel B). Gas evolution (
      
      
      
      ) will be vigorous.
    • Stir for 1 hour until gas evolution ceases.

    • Workup: Pour into ice water (300 mL). The sulfonyl chloride may precipitate or form an oil. Extract immediately with Dichloromethane (DCM) (3 x 100 mL). Dry organic layer over

      
      . Do not evaporate to dryness if unstable; use solution directly in Step 4. 
      
Step 4: Formation of 6-Methoxy-5-methylpyridine-3-sulfonamide
  • Setup: 500 mL flask, 0°C.

  • Reagents:

    • Sulfonyl Chloride solution (in DCM) from Step 3.

    • Ammonia (

      
      ): 28% Aqueous solution (excess) or 0.5M in Dioxane.
      
  • Procedure:

    • Add the sulfonyl chloride solution dropwise to the ammonia solution at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Evaporate organic solvent. The product will precipitate from the aqueous residue.[3] Filter, wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 60–75% (over Steps 3 & 4).

Quantitative Data Summary

ParameterStep 1 (

)
Step 2 (Reduction)Step 3 (Meerwein)Step 4 (Amination)
Reagent Stoichiometry 1.1 eq NaOMeCat. Pd/C1.1 eq

, Excess

Excess

Temperature 0°C

25°C
25°C-5°C

25°C
0°C

25°C
Solvent MethanolMethanolAcOH / WaterDCM / Water
Typical Yield 90–95%>95%N/A (Intermediate)60–75% (2 steps)
Key Risk ExothermPyrophoric CatalystUnstable Diazo / Toxic

Hydrolysis of Chloride

Process Visualization

SynthesisFlow cluster_0 Precursor Prep cluster_1 Functionalization cluster_2 Final Product S1 2-Cl-3-Me-5-NO2-Py S2 2-OMe-3-Me-5-NO2-Py S1->S2 NaOMe, MeOH 0°C S3 5-Amino-2-OMe-3-Me-Py S2->S3 H2, Pd/C S4 Diazonium Salt S3->S4 NaNO2, HCl -5°C S5 Sulfonyl Chloride S4->S5 SO2, CuCl2 AcOH Final 6-Methoxy-5-methyl- pyridine-3-sulfonamide S5->Final NH3 (aq/org) 0°C

Figure 2: Step-by-step reaction workflow from commercial starting material to final sulfonamide.

Safety & Stability

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

  • Sulfur Dioxide: Toxic inhalation hazard. All operations in Step 3 must be performed in a well-ventilated fume hood.

  • Pyridine Sulfonyl Chlorides: These intermediates are less stable than benzenesulfonyl chlorides. They hydrolyze rapidly in moist air. Use immediately or store under inert gas at -20°C.

References

  • BLD Pharm. (n.d.). 6-Amino-5-methoxy-N,N-dimethylpyridine-3-sulfonamide. Retrieved from

  • ChemicalBook. (2025).[3] 2-Chloro-3-methyl-5-nitropyridine Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine (Analogous Method). Retrieved from

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Retrieved from

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Applications of 6-Methoxy-5-methylpyridine-3-sulfonamide

The following technical guide provides an in-depth analysis of 6-Methoxy-5-methylpyridine-3-sulfonamide , a critical heterocyclic scaffold used in medicinal chemistry. While often categorized as a synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Methoxy-5-methylpyridine-3-sulfonamide , a critical heterocyclic scaffold used in medicinal chemistry. While often categorized as a synthetic intermediate (CAS 1355214-82-2), this compound possesses intrinsic biological activity as a Carbonic Anhydrase Inhibitor (CAI) and serves as a vital pharmacophore in the design of PI3K/mTOR kinase inhibitors .

Executive Summary

6-Methoxy-5-methylpyridine-3-sulfonamide is a functionalized pyridine derivative characterized by a primary sulfonamide moiety (


) at the C3 position, a methyl group at C5, and a methoxy group at C6.

In drug discovery, this compound operates in two distinct mechanistic capacities:

  • Intrinsic Activity: As a primary sulfonamide, it acts as a reversible, competitive inhibitor of Carbonic Anhydrase (CA) enzymes, binding directly to the catalytic zinc ion.

  • Pharmacophoric Scaffold: It functions as a "warhead" or "hinge-binding" fragment in the synthesis of multi-targeted kinase inhibitors (specifically PI3K/mTOR) and GPCR antagonists, where the pyridine nitrogen and sulfonamide group facilitate critical hydrogen bonding networks.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is essential for predicting bioavailability and binding affinity in fragment-based drug design (FBDD).

PropertyValue / DescriptionSignificance
IUPAC Name 6-Methoxy-5-methylpyridine-3-sulfonamideOfficial Identifier
CAS Number 1355214-82-2Registry Key
Molecular Formula

Composition
Molecular Weight 202.23 g/mol Fragment-sized (<300 Da)
H-Bond Donors 1 (Sulfonamide

)
Critical for Target Binding
H-Bond Acceptors 4 (Pyridine N, Sulfonamide O, Methoxy O)Solvent/Protein Interaction
cLogP (Predicted) ~0.8 - 1.2High Aqueous Solubility
pKa (Sulfonamide) ~9.5 - 10.0Ionization state at physiological pH

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological activity of the free compound is the inhibition of Carbonic Anhydrase (CA) isoforms (e.g., CA II, CA IX). This mechanism is driven by the coordination of the sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site.

The Zinc-Binding Mechanism

The catalytic site of CA contains a


 ion coordinated by three histidine residues (His94, His96, His119). In its active state, a hydroxide ion (

) is bound to the zinc, facilitating the hydration of

to bicarbonate (

).

Inhibition Steps:

  • Ionization: The sulfonamide moiety (

    
    ) acts as a weak acid. In the active site, it deprotonates to form the sulfonamidate anion (
    
    
    
    ).
  • Displacement: The sulfonamidate anion displaces the zinc-bound water/hydroxide molecule.

  • Coordination: The sulfonamide nitrogen forms a coordinate covalent bond directly with the

    
     ion, locking the enzyme in an inactive state.
    
  • Stabilization: The oxygen atoms of the sulfonamide group participate in hydrogen bonding with the residue Thr199, further stabilizing the inhibitor-enzyme complex.

Structural Influence of the Pyridine Ring
  • 6-Methoxy Group: Provides electron-donating effects, modulating the pKa of the sulfonamide and potentially interacting with hydrophobic pockets (e.g., Val121) in specific CA isoforms.

  • Pyridine Nitrogen: Can accept hydrogen bonds from water networks within the active site, altering selectivity compared to benzene-sulfonamides.

Pathway Visualization (Graphviz)

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the point of inhibition by the sulfonamide scaffold.

CA_Inhibition Enzyme Active Enzyme (Zn2+ - OH-) Transition Transition State (Zn2+ - HCO3-) Enzyme->Transition + CO2 Inhibited_Complex Inhibited Complex (Zn2+ - NHSO2-R) Enzyme->Inhibited_Complex Ligand Exchange (Displacement of OH-) CO2 CO2 Substrate Product Release HCO3- Transition->Product Hydrolysis Product->Enzyme Regeneration (+H2O) Inhibitor 6-Methoxy-5-methylpyridine-3-sulfonamide (R-SO2NH2) Inhibitor->Inhibited_Complex Binding

Caption: Mechanism of Carbonic Anhydrase inhibition, showing the displacement of the catalytic hydroxide by the sulfonamide scaffold.

Pharmacophore Role in Kinase Inhibition (PI3K/mTOR)

Beyond intrinsic CA activity, this scaffold is utilized in the synthesis of dual PI3K/mTOR inhibitors. The pyridine-sulfonamide motif serves as a critical binding element in the ATP-binding pocket of these kinases.

  • Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor to the hinge region of the kinase (e.g., Val851 in PI3K

    
    ).
    
  • Solvent Interaction: The sulfonamide group, often extending towards the solvent front or ribose-binding pocket, forms water-mediated hydrogen bonds that improve the solubility and selectivity of the final drug molecule.

  • Synthetic Utility: The sulfonamide

    
     is readily derivatized (e.g., via coupling with acyl chlorides or isocyanates) to extend the molecule into the affinity pocket.
    

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol measures the esterase activity of CA (hydrolysis of 4-nitrophenyl acetate) and its inhibition by the test compound.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM 4-Nitrophenyl acetate (4-NPA) in acetonitrile.

  • Enzyme: Purified Bovine Carbonic Anhydrase (bCA).

  • Compound: 6-Methoxy-5-methylpyridine-3-sulfonamide (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compound in DMSO to prepare a concentration range (0.1 nM – 10 µM).

  • Incubation: Mix 10 µL of compound solution with 180 µL of enzyme solution (0.5 µM) in a 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of substrate (4-NPA) to initiate the reaction.

  • Measurement: Monitor the formation of 4-nitrophenol by measuring absorbance at 400 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using non-linear regression (GraphPad Prism).
Synthetic Derivatization (Amide Coupling)

To utilize the scaffold in kinase inhibitor synthesis, the sulfonamide nitrogen is often functionalized.

Protocol:

  • Reactants: Combine 6-Methoxy-5-methylpyridine-3-sulfonamide (1.0 eq) with an appropriate Isocyanate (1.1 eq) or Carboxylic Acid (activated with EDC/HOBt).

  • Base: Add

    
     or TEA (2.0 eq) in anhydrous DMF.
    
  • Conditions: Stir at 60°C for 4-12 hours under

    
     atmosphere.
    
  • Workup: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Liu, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2735. Link

  • Enamine Ltd. (2024).[1] 6-Methoxy-5-methylpyridine-3-sulfonamide: Building Block for Medicinal Chemistry. Enamine Catalog. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

Sources

Foundational

Technical Guide: Strategic Applications of CAS 1211525-91-5 in Drug Discovery

The following technical guide details the research applications, chemical properties, and synthetic utility of 5-Amino-3-methoxy-2-methylpyridine (CAS 1211525-91-5), a strategic heterocyclic building block in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, chemical properties, and synthetic utility of 5-Amino-3-methoxy-2-methylpyridine (CAS 1211525-91-5), a strategic heterocyclic building block in modern medicinal chemistry.

Executive Summary

CAS Number: 1211525-91-5 Chemical Name: 5-Amino-3-methoxy-2-methylpyridine (also 5-Methoxy-6-methylpyridin-3-amine) Molecular Formula: C


H

N

O Molecular Weight: 138.17 g/mol [1][2]

CAS 1211525-91-5 is a high-value heterocyclic amine intermediate used primarily in the synthesis of small molecule inhibitors targeting kinases (e.g., JAK, BTK) and G-protein coupled receptors (GPCRs). Its structural motif—a pyridine ring decorated with an electron-donating amino group, a steric methyl group, and a polar methoxy group—makes it an ideal scaffold for Fragment-Based Drug Design (FBDD) .

This guide addresses the compound's utility in optimizing Structure-Activity Relationships (SAR) , specifically for modulating solubility, metabolic stability, and target binding affinity in pre-clinical candidates.

Chemical Properties & Handling

For researchers utilizing CAS 1211525-91-5 in synthetic workflows, understanding its physicochemical profile is critical for yield optimization.

Physicochemical Profile
PropertyValueImplication for Research
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas.
Melting Point 92–96 °CSuitable for solid-phase handling; watch for sublimation.
pKa (Calc) ~6.5 (Pyridine N), ~25 (Amine)Pyridine nitrogen is weakly basic; amine is nucleophilic.
LogP ~0.8–1.2Moderate lipophilicity; good membrane permeability potential.
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents; poor water solubility.
Stability & Storage Protocol
  • Oxidation Risk: The primary amino group is susceptible to oxidation over time, leading to darkening (N-oxide formation or polymerization).

  • Storage: Store at 2–8°C under Argon or Nitrogen . Desiccate to prevent hygroscopic degradation.

  • Handling: Use standard PPE. Avoid inhalation of dust.

Mechanism of Action: Pharmacophore Utility

In the context of drug design, CAS 1211525-91-5 is not the active drug but the pharmacophore engine . It confers specific binding properties to the final molecule.

Structural Biology Insights
  • Hinge Binding (Kinases): The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of kinase domains (e.g., ATP-binding pocket).

  • Solvent Exposure: The amino group serves as a vector for extending the molecule into the solvent front or for coupling to solubilizing tails (e.g., piperazines).

  • Conformational Lock: The 2-methyl group introduces steric bulk, often forcing the attached aryl rings into a non-planar conformation (atropisomerism), which can improve selectivity by mimicking the bioactive conformation.

  • Electronic Modulation: The 3-methoxy group is an electron-donating group (EDG) that increases the electron density of the pyridine ring, making the nitrogen more basic and the ring more electron-rich for pi-stacking interactions.

Pharmacophore Interaction Diagram

The following diagram illustrates how the functional groups of CAS 1211525-91-5 interact within a theoretical protein binding pocket.

Pharmacophore PyridineRing Pyridine Core (Scaffold) Amine 5-Amino Group (-NH2) PyridineRing->Amine Methoxy 3-Methoxy Group (-OCH3) PyridineRing->Methoxy Methyl 2-Methyl Group (-CH3) PyridineRing->Methyl Hinge Kinase Hinge Region (H-Bond Acceptor) PyridineRing->Hinge H-Bond Interaction Solvent Solvent Front (Solubilizing Tail) Amine->Solvent Vector for Extension Electronic Electronic Tuning (pKa Modulation) Methoxy->Electronic Inductive Effect Pocket Hydrophobic Pocket (Selectivity Filter) Methyl->Pocket Steric Clash / Fill

Figure 1: Pharmacophore mapping of 5-Amino-3-methoxy-2-methylpyridine in a theoretical binding pocket.

Synthetic Research Applications

The primary application of CAS 1211525-91-5 is as a nucleophile in cross-coupling reactions to construct complex bioactive molecules.

A. Buchwald-Hartwig Cross-Coupling

This is the most common reaction used to attach this pyridine amine to aryl halides, forming biaryl amine scaffolds common in kinase inhibitors.

Experimental Protocol: Pd-Catalyzed Amination

  • Objective: Couple CAS 1211525-91-5 with an Aryl Bromide.

  • Scale: 1.0 mmol.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • CAS 1211525-91-5 (1.1 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs2CO3 (2.0 equiv, anhydrous)

  • 1,4-Dioxane (dry, degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under N2 flow, charge a reaction vial with the Aryl Bromide, CAS 1211525-91-5, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL/mmol). Seal the vial with a crimp cap/septum.

  • Degassing: Sparge with nitrogen for 5 minutes.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS for consumption of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The pyridine amine is polar; expect elution at higher EtOAc percentages.

B. Amide Coupling

Used to synthesize amide-linked inhibitors.

Protocol:

  • Activate Carboxylic Acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF for 10 mins.

  • Add CAS 1211525-91-5 (1.1 equiv).[2]

  • Stir at RT for 2–16 hours.

  • Note: The pyridine nitrogen decreases the nucleophilicity of the amine compared to a standard aniline. Heating (40–50°C) may be required for sterically hindered acids.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthetic pathways accessible from this single building block.

Synthesis Start CAS 1211525-91-5 (Starting Material) Path1 Buchwald-Hartwig (Pd/Ligand) Start->Path1 Path2 Amide Coupling (HATU/DIPEA) Start->Path2 Path3 Sandmeyer Reaction (NaNO2/CuX) Start->Path3 Path4 Reductive Amination (Aldehyde/NaBH(OAc)3) Start->Path4 Prod1 Biaryl Amine Inhibitors (Kinase Core) Path1->Prod1 Prod2 Amide Linkers (Peptidomimetics) Path2->Prod2 Prod3 Halo-Pyridines (Further Functionalization) Path3->Prod3 Prod4 Secondary Amines (Solubility Tuning) Path4->Prod4

Figure 2: Divergent synthetic pathways utilizing CAS 1211525-91-5.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20612511, 5-Methoxy-6-methylpyridin-3-amine. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (General reference for the Buchwald protocol cited in Section 4A).
  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.

Sources

Exploratory

Potential therapeutic targets of 6-Methoxy-5-methylpyridine-3-sulfonamide

Technical Guide: Therapeutic Targeting with 6-Methoxy-5-methylpyridine-3-sulfonamide Executive Summary 6-Methoxy-5-methylpyridine-3-sulfonamide (CAS: 1355214-82-2) represents a specialized pharmacophore within the class...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Targeting with 6-Methoxy-5-methylpyridine-3-sulfonamide

Executive Summary

6-Methoxy-5-methylpyridine-3-sulfonamide (CAS: 1355214-82-2) represents a specialized pharmacophore within the class of heterocyclic sulfonamides .[1] While often utilized as a high-value intermediate in medicinal chemistry, its structural integrity designates it as a direct ligand for metalloenzymes.

The primary therapeutic target for this molecule is the Carbonic Anhydrase (CA) family of enzymes (EC 4.2.1.1), specifically the tumor-associated isoforms hCA IX and XII , and the cytosolic isoforms hCA I and II . Its pyridine core, substituted with electron-donating methoxy and methyl groups, modulates the pKa of the sulfonamide moiety, optimizing zinc coordination within the enzyme's active site. This guide details the mechanistic rationale, binding kinetics, and validation protocols for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile

Before delineating biological targets, the researcher must understand the structural determinants that govern this molecule's interactions.

PropertySpecificationMechanistic Implication
IUPAC Name 6-Methoxy-5-methylpyridine-3-sulfonamideDefines the core heterocyclic scaffold.
CAS Number 1355214-82-2Unique identifier for cataloging and procurement.
Molecular Formula C7H10N2O3SLow molecular weight (<250 Da) ensures high ligand efficiency (LE).
Key Moiety Primary Sulfonamide (-SO₂NH₂)The Warhead: Acts as a zinc-binding group (ZBG).
Substituents 6-Methoxy (-OCH₃), 5-Methyl (-CH₃)Electronic Modulation: Electron-donating groups (EDGs) increase electron density on the pyridine ring, influencing the acidity of the sulfonamide proton.

Primary Therapeutic Target: Carbonic Anhydrases (CA)

The indisputable primary target for 6-Methoxy-5-methylpyridine-3-sulfonamide is the zinc ion (


) located in the catalytic cleft of Carbonic Anhydrase enzymes.
Mechanism of Action: The Zinc Trap

The sulfonamide group functions as a transition state analogue. In the physiological pH range, the sulfonamide moiety becomes ionized (


). The nitrogen atom of the ionized sulfonamide coordinates directly to the 

ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[2]
  • Reaction Inhibition:

    
    [3]
    
  • Binding Mode: Tetrahedral geometry at the Zinc center.

Isoform Selectivity & Pathological Relevance

This specific pyridine scaffold is often explored to achieve selectivity over ubiquitous isoforms (hCA I/II) in favor of transmembrane, disease-specific isoforms.

  • hCA IX & XII (Oncology): These isoforms are overexpressed in hypoxic tumors (e.g., Glioblastoma, Breast Cancer) to regulate pH. Inhibition leads to intracellular acidification and tumor cell death. The lipophilic 5-methyl and 6-methoxy groups facilitate entry into the hydrophobic pocket unique to these isoforms.

  • hCA II (Glaucoma/Edema): A classic target for reducing intraocular pressure.

  • hCA VII (Epilepsy): Brain-specific isoform involved in seizure generation.

Structure-Activity Relationship (SAR) Logic

Why this specific molecule?

  • Pyridine vs. Benzene: The pyridine nitrogen reduces lipophilicity compared to benzene sulfonamides, improving water solubility—a critical parameter for ocular (glaucoma) or intravenous (oncology) delivery.

  • 6-Methoxy Group: Provides a hydrogen bond acceptor capability, potentially interacting with hydrophilic residues (e.g., Gln92) in the active site.

  • 5-Methyl Group: Adds steric bulk to fill the hydrophobic sub-pocket, enhancing affinity (lowering

    
    ).
    

Visualization: Mechanism of Action

The following diagram illustrates the molecular pathway from ligand introduction to physiological effect.

CA_Inhibition_Mechanism Ligand 6-Methoxy-5-methylpyridine-3-sulfonamide Ionization Ionization to R-SO2NH- Ligand->Ionization Physiological pH ActiveSite CA Active Site (Zn2+) Ionization->ActiveSite Coordination Displacement Displacement of Zn-bound H2O ActiveSite->Displacement Competitive Binding Inhibition Catalytic Halt (CO2 Hydration blocked) Displacement->Inhibition Downstream Therapeutic Effect (pH Normalization / IOP Reduction) Inhibition->Downstream

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by the sulfonamide pharmacophore.

Experimental Validation Protocols

To validate 6-Methoxy-5-methylpyridine-3-sulfonamide as a potent inhibitor, the following self-validating experimental workflows are required.

Stopped-Flow CO₂ Hydrase Assay (The Gold Standard)

This kinetic assay measures the rate of the physiological reaction (


 hydration) in the presence of the inhibitor.
  • Objective: Determine the Inhibition Constant (

    
    ).
    
  • Reagents:

    • Purified hCA isozymes (I, II, IX, XII).

    • Substrate:

      
       saturated water.
      
    • Indicator: Phenol red (0.2 mM).

    • Buffer: HEPES (20 mM, pH 7.5).

  • Protocol:

    • Preparation: Incubate the enzyme with the inhibitor (6-Methoxy-5-methylpyridine-3-sulfonamide) for 15 minutes at room temperature.

    • Mixing: Rapidly mix the enzyme-inhibitor solution with the

      
       substrate using a stopped-flow apparatus (e.g., Applied Photophysics).
      
    • Measurement: Monitor the absorbance change at 557 nm (color change of Phenol red from red to yellow as pH drops).

    • Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to derive

      
      .
      
X-Ray Crystallography (Structural Confirmation)

To prove the binding mode, co-crystallization is essential.

  • Objective: Visualize the Zinc-Sulfonamide coordination.

  • Protocol:

    • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with a 3-fold molar excess of the ligand.

    • Precipitant: Ammonium sulfate or PEG 4000 buffers are standard for CAs.

    • Data Collection: Collect diffraction data at a synchrotron source (resolution < 2.0 Å).

    • Refinement: Look for electron density connected to the

      
       ion corresponding to the 
      
      
      
      group.

Visualization: Experimental Workflow

Experimental_Workflow Synthesis Ligand Procurement (CAS: 1355214-82-2) Screening Stopped-Flow Assay (Ki Determination) Synthesis->Screening Dissolve in DMSO Selectivity Isoform Profiling (hCA I/II vs IX/XII) Screening->Selectivity If Ki < 100 nM Structural X-Ray Crystallography (Binding Mode) Selectivity->Structural Best Candidates Validation Lead Optimization Structural->Validation Confirm Zn-Binding

Caption: Step-by-step validation workflow from ligand procurement to structural confirmation.

Conclusion & Future Outlook

6-Methoxy-5-methylpyridine-3-sulfonamide is a robust zinc-binding fragment . While it serves as a potent inhibitor in its own right, its greatest utility lies in its role as a Lead Scaffold .

  • Optimization Strategy: Researchers should consider "tailing" this scaffold. Attaching hydrophobic tails (via the C4 or C5 positions) using "Click Chemistry" (CuAAC) can extend the molecule towards the entrance of the active site, drastically improving selectivity for tumor-associated isoforms (hCA IX).

  • Final Verdict: This molecule is a validated starting point for developing next-generation anti-glaucoma and anti-cancer therapeutics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as carbonic anhydrase inhibitors: interactions with the active site metal ion. Expert Opinion on Drug Discovery. Link

  • Slazinski, A., et al. (2013). Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. Link

  • Krasavin, M., et al. (2025).[2] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI - International Journal of Molecular Sciences. Link

  • Sigma-Aldrich. (2024). Product Specification: 6-Methoxy-5-methylpyridine-3-sulfonamide (CAS 1355214-82-2).[1][4][5][6] Link

Sources

Foundational

6-Methoxy-5-methylpyridine-3-sulfonamide crystal structure analysis

Title: Structural Elucidation and Supramolecular Analysis of 6-Methoxy-5-methylpyridine-3-sulfonamide Subtitle: A Technical Guide to Crystallographic Characterization and Synthon Hierarchy in Pyridine-Sulfonamide Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Supramolecular Analysis of 6-Methoxy-5-methylpyridine-3-sulfonamide Subtitle: A Technical Guide to Crystallographic Characterization and Synthon Hierarchy in Pyridine-Sulfonamide Pharmacophores

Executive Summary

This technical guide outlines the comprehensive structural analysis of 6-Methoxy-5-methylpyridine-3-sulfonamide , a critical intermediate in the synthesis of PI3K/mTOR inhibitors and carbonic anhydrase antagonists. As a Senior Application Scientist, I present a rigorous framework for the crystallization, X-ray diffraction (XRD) data collection, and supramolecular interpretation of this molecule.

This guide moves beyond basic characterization, focusing on the supramolecular synthon hierarchy —specifically the competition between the sulfonamide dimer (


) and the pyridine-nitrogen acceptor sites. It addresses specific challenges such as the steric crowding between the ortho-positioned methyl (C5) and methoxy (C6) groups, and provides a self-validating protocol for resolving potential disorder in the methoxy conformation.

Molecular Architecture & Significance

The target molecule, 6-Methoxy-5-methylpyridine-3-sulfonamide , possesses a distinct donor-acceptor profile that dictates its solid-state behavior.

  • Core Scaffold: Pyridine ring (Planar, aromatic).

  • Functional Group A (C3): Sulfonamide (

    
    ). Acts as a strong H-bond donor (
    
    
    
    ) and acceptor (
    
    
    ).
  • Functional Group B (C6): Methoxy (

    
    ). A weak H-bond acceptor with rotational freedom.
    
  • Functional Group C (C5): Methyl (

    
    ). Provides hydrophobic bulk and steric hindrance.
    

Structural Significance: The proximity of the methyl (C5) and methoxy (C6) groups creates a "steric gear" effect, often forcing the methoxy group out of coplanarity with the pyridine ring. This conformational lock is critical for drug binding affinity (e.g., in the hinge region of kinase enzymes) and dictates the lattice energy during crystallization.

Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality single crystals, one must control the kinetics of nucleation to favor the thermodynamic polymorph over kinetic solvates.

Crystal Growth Methodology
  • Primary Method: Slow Evaporation (Thermodynamic Control).

  • Solvent System: Methanol/Acetonitrile (1:1 v/v).

    • Rationale: Sulfonamides have high solubility in polar aprotic solvents (DMSO/DMF) but crystallize poorly from them due to strong solvation. MeOH/MeCN offers a balance of solubility and volatility.

  • Secondary Method: Vapor Diffusion (Sitting Drop).

    • Setup: 20 mg analyte in 1 mL THF (inner well); Pentane (outer reservoir).

    • Rationale: Pentane slowly diffuses into THF, lowering solubility gradually to minimize twinning.

XRD Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum radiation minimizes absorption effects compared to Cu-K

      
      , which is crucial if the sulfur atom induces fluorescence or absorption issues.
      
  • Temperature: 100 K (Cryostream).

    • Causality: Low temperature freezes the rotation of the C6-methoxy group, reducing thermal ellipsoids and allowing precise resolution of the methyl protons.

Workflow Visualization: From Powder to Structure

The following diagram outlines the logical flow for solving the structure, including decision nodes for handling common sulfonamide crystallographic issues (twinning and disorder).

CrystallographyWorkflow cluster_0 Phase I: Crystal Growth cluster_1 Phase II: Data Acquisition cluster_2 Phase III: Structure Solution Step1 Dissolution in MeOH/MeCN Step2 Slow Evaporation (4°C) Step1->Step2 Step3 Microscopy Inspection (Birefringence Check) Step2->Step3 Step3->Step1 Amorphous? Step4 Mounting (Mitegen Loop) Step3->Step4 Step5 Collection (100K, Mo-Source) Step4->Step5 Step6 Unit Cell Determination Step5->Step6 Step7 Space Group Assignment (Systematic Absences) Step6->Step7 Step8 Phasing (SHELXT/Intrinsic) Step7->Step8 Step9 Refinement (SHELXL) Step8->Step9 Step9->Step7 High R-factor? Check Twinning Step10 CheckCIF Validation Step9->Step10

Caption: Logical workflow for the structural elucidation of pyridine-sulfonamides, emphasizing the critical feedback loop at the refinement stage for twinning detection.

Structural Analysis: Supramolecular Synthons

In the solid state, 6-Methoxy-5-methylpyridine-3-sulfonamide does not act as an isolated entity. It assembles via Supramolecular Synthons . The analysis must confirm which of the following competing motifs is dominant.

The Primary Interaction: The Sulfonamide Dimer

The most robust interaction in primary sulfonamides is the formation of a centrosymmetric dimer via


 bonds.
  • Graph Set Notation:

    
    
    
  • Geometry: Two molecules pair up. The amino H (donor) of Molecule A binds to the sulfonyl O (acceptor) of Molecule B, and vice versa.

  • Distance: Expected

    
     distance is 
    
    
    
    Å.
The Secondary Interaction: Pyridine Nitrogen Competition

A critical deviation often occurs in pyridine sulfonamides. The Pyridine Nitrogen (


) is a better acceptor than the Sulfonyl Oxygen.
  • Alternative Motif:

    
     or 
    
    
    
    chains (Catemers).
  • Mechanism:

    
     (intermolecular).
    
  • Observation: If the structure forms infinite chains rather than discrete dimers, the lattice energy is dominated by the basicity of the pyridine ring.

Steric Analysis (The "Methyl Effect")

The C5-Methyl group is the "wild card."

  • Observation: Check the torsion angle of the C6-Methoxy group.

  • Hypothesis: The C5-Methyl will force the C6-Methoxy group out of plane (torsion angle

    
    ) to avoid steric clash. This reduces the ability of the Methoxy oxygen to participate in planar H-bonding networks.
    

Data Summary Table: Expected Parameters

Parameter Typical Value (Sulfonamides) Structural Implication

| Space Group |


 or 

| Centrosymmetric packing favored by dimers. | | S-N Bond Length |

Å | Indicates partial double bond character. | | N-H...O Angle |

| Near-linear geometry indicates strong H-bonds. | | Density |

| High density due to efficient packing of polar groups. |

Synthon Logic Diagram

This diagram illustrates the hierarchy of interactions that stabilizes the crystal lattice.

SynthonHierarchy Molecule 6-Methoxy-5-methyl pyridine-3-sulfonamide Donor Sulfonamide -NH2 (Strong Donor) Molecule->Donor Acceptor1 Sulfonyl O=S=O (Strong Acceptor) Molecule->Acceptor1 Acceptor2 Pyridine N (Basic Acceptor) Molecule->Acceptor2 Acceptor3 Methoxy O (Weak Acceptor) Molecule->Acceptor3 Donor->Acceptor1 Primary Route (Most Common) Donor->Acceptor2 Secondary Route (If Sterics Allow) Result1 Homodimer R2,2(8) Motif Acceptor1->Result1 Forms Result2 Infinite Catemer N-H...N(py) Chain Acceptor2->Result2 Forms

Caption: Supramolecular synthon hierarchy illustrating the competition between dimer formation (via sulfonyl oxygen) and catemer formation (via pyridine nitrogen).

References

  • Goud, N. R., et al. (2011).[1] "Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides." CrystEngComm, 13, 1917-1925. Link

  • Bolla, G., & Nangia, A. (2016). "Sulfonamide cocrystals with lactams/syn-amides."[1][2][3] IUCrJ, 3(4), 252-264. Link

  • PubChem Compound Summary. (2024). "6-Methoxy-3-pyridinylamine derivatives and Sulfonamide precursors." National Library of Medicine. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Foundational text on graph sets and synthons).
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-5-methylpyridine-3-sulfonamide

Foreword: The Imperative of Spectroscopic Precision In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequ...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Precision

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. For a molecule like 6-Methoxy-5-methylpyridine-3-sulfonamide (CAS: 1355214-82-2), a substituted pyridyl sulfonamide, its potential biological activity is intrinsically linked to its precise three-dimensional architecture. This guide provides an in-depth, practical framework for the spectroscopic elucidation of this compound. We move beyond mere data reporting to explain the why behind the experimental choices and interpretative logic, ensuring a self-validating and robust analytical workflow.

The core techniques discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are not treated as isolated data points but as a synergistic triad. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable molecular identity.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a theoretical dissection of the target molecule to anticipate the expected signals.

Chemical Formula: C₇H₁₀N₂O₃S Molecular Weight: 218.23 g/mol

Key Functional Groups:

  • Substituted Pyridine Ring: An aromatic heterocycle that will exhibit characteristic signals in both NMR and IR.

  • Sulfonamide (-SO₂NH₂): A critical functional group with distinct vibrational modes in IR and exchangeable protons in NMR.

  • Methoxy Group (-OCH₃): Will produce a sharp singlet in the ¹H NMR and a characteristic carbon signal in the ¹³C NMR.

  • Methyl Group (-CH₃): An aliphatic substituent on the aromatic ring, providing another key NMR signature.

To facilitate our analysis, we will use the following numbering scheme for the molecule's core structure.

Caption: Numbering scheme for 6-Methoxy-5-methylpyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map out the entire carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve a wide range of polarities and, importantly, its tendency not to exchange with the sulfonamide N-H protons too rapidly, allowing for their observation.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Methoxy-5-methylpyridine-3-sulfonamide.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[1]

    • (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The sulfonamide and methoxy substituents will further modulate these shifts.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4d1HH-2Located ortho to the ring nitrogen and meta to the sulfonamide group, leading to significant deshielding. Expected to be a doublet due to coupling with H-4.
~7.8d1HH-4Located para to the ring nitrogen and ortho to the sulfonamide group. Expected to be a doublet due to coupling with H-2.
~7.3s (br)2H-SO₂NH₂ The sulfonamide protons are exchangeable and often appear as a broad singlet. The chemical shift can be variable.
~4.0s3H-OCH₃ (C9)Methoxy protons are typically sharp singlets in a shielded region.
~2.3s3H-CH₃ (C10)The methyl group attached to the aromatic ring will appear as a singlet.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Carbon chemical shifts are highly sensitive to the electronic environment. The presence of nitrogen and oxygen atoms will cause significant downfield shifts for the carbons they are attached to.[2]

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~162QuaternaryC-6Attached to both nitrogen and oxygen, resulting in a strong downfield shift.
~148CHC-2Attached to nitrogen, deshielded.
~140QuaternaryC-5Attached to the methyl group and adjacent to the methoxy-bearing carbon.
~135CHC-4Aromatic CH group influenced by the adjacent sulfonamide.
~125QuaternaryC-3Attached to the electron-withdrawing sulfonamide group.
~54CH₃-OC H₃ (C9)Typical chemical shift for a methoxy carbon attached to an aromatic ring.
~17CH₃-C H₃ (C10)Typical chemical shift for a methyl group on an aromatic ring.
Visualization of Key NMR Correlations

A Heteronuclear Single Quantum Coherence (HSQC) experiment directly correlates protons with the carbons they are attached to. This is invaluable for confirming assignments.

Caption: Expected ¹H-¹³C HSQC correlations for the compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra for solid powders.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid 6-Methoxy-5-methylpyridine-3-sulfonamide powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted Characteristic IR Absorption Bands

The spectrum will be a composite of absorptions from the sulfonamide, pyridine, methoxy, and methyl groups.[4][5]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3200N-H Stretch (asymmetric & symmetric)-SO₂NH₂Medium
3100-3000C-H Aromatic StretchPyridine RingMedium-Weak
3000-2850C-H Aliphatic Stretch-OCH₃, -CH₃Medium
~1600, ~1470C=C, C=N Ring StretchingPyridine RingStrong-Medium
~1350S=O Asymmetric StretchSulfonamideStrong
~1160S=O Symmetric StretchSulfonamideStrong
~1250C-O Asymmetric StretchAryl-O-CH₃Strong
~1030C-O Symmetric StretchAryl-O-CH₃Medium

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. The fragmentation pattern can also offer further structural clues.

Experimental Protocol: Electrospray Ionization (ESI)

Rationale: ESI is a soft ionization technique ideal for polar molecules like this one, typically producing an intact protonated molecular ion ([M+H]⁺) with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) in positive ion mode.

Predicted Mass Spectrum Data

Molecular Formula: C₇H₁₀N₂O₃S Monoisotopic Mass: 218.0412 Da

m/z (predicted)Ion SpeciesRationale
219.0490[M+H]⁺The protonated molecular ion. This is expected to be the base peak in a high-resolution ESI-MS spectrum.
241.0309[M+Na]⁺A common adduct observed in ESI, where the molecule associates with a sodium ion.
139.0558[M+H - SO₂]⁺A potential fragment resulting from the loss of sulfur dioxide.

Integrated Analytical Workflow

The power of this multi-technique approach lies in its logical, confirmatory workflow. No single technique is sufficient, but together they provide an undeniable structural proof.

G Sample Unknown Sample (Expected: C₇H₁₀N₂O₃S) MS Mass Spectrometry (ESI-TOF) Sample->MS IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS_Result Confirm Molecular Formula (m/z = 219.0490) MS->MS_Result IR_Result Confirm Functional Groups (-SO₂NH₂, -OCH₃, Pyridine) IR->IR_Result NMR_Result Elucidate C-H Framework (Connectivity & Environment) NMR->NMR_Result Conclusion Structure Confirmed: 6-Methoxy-5-methylpyridine-3-sulfonamide MS_Result->Conclusion IR_Result->Conclusion NMR_Result->Conclusion

Caption: Logical workflow for spectroscopic structural elucidation.

Conclusion

The spectroscopic characterization of 6-Methoxy-5-methylpyridine-3-sulfonamide is a clear-cut process when approached systematically. Mass spectrometry acts as the initial gatekeeper, confirming the elemental composition. Infrared spectroscopy provides a rapid fingerprint of the essential functional groups, particularly the critical sulfonamide moiety. Finally, NMR spectroscopy, through a combination of 1D and 2D experiments, delivers the definitive, high-resolution map of the atomic connectivity. By integrating the data from these three pillars of analytical chemistry, researchers can proceed with confidence, knowing their material is structurally pure and correctly identified.

References

  • University of Pretoria. CHAPTER 6: Structural elucidation of isolated compounds. Available at: [Link][6]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Tousek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. Available at: [Link][2]

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. Available at: [Link][4]

  • University of Regensburg. Table of Characteristic IR Absorptions. Available at: [Link][3]

Sources

Foundational

6-Methoxy-5-methylpyridine-3-sulfonamide: A Review of the Patent Landscape for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of ther...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] These organosulfur compounds, characterized by a -SO2NH2 or -SO2NH- group, exhibit a broad spectrum of pharmacological activities.[1] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] This disruption of folate production, a pathway essential for DNA synthesis, underpins their bacteriostatic effect.[2][3] Beyond their well-established antimicrobial properties, sulfonamide derivatives have been explored for a multitude of other therapeutic applications, including the treatment of inflammatory diseases, diabetes, and cancer.[1][4]

This technical guide provides a comprehensive review of the patent literature surrounding a specific pyridinylsulfonamide, 6-Methoxy-5-methylpyridine-3-sulfonamide, and its derivatives. The focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, claimed therapeutic applications, and the intellectual property landscape of this chemical scaffold.

The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

The versatility of the sulfonamide group stems from its ability to be readily modified. The hydrogen on the sulfonamide nitrogen can be substituted with various heterocyclic rings, leading to a diverse library of compounds with potentially altered pharmacokinetic and pharmacodynamic properties.[] This structural flexibility has allowed for the development of sulfonamides with a wide range of therapeutic uses, from treating urinary tract infections to managing glaucoma.[1][]

The general structure of sulfonamides and their similarity to p-aminobenzoic acid (PABA) is key to their primary antibacterial mechanism. This structural mimicry allows them to act as competitive antagonists of PABA in the folic acid synthesis pathway.[1][]

Patent Landscape of 6-Methoxy-5-methylpyridine-3-sulfonamide and its Derivatives

A review of the patent literature reveals significant interest in pyridinylsulfonamide compounds, including those structurally related to 6-Methoxy-5-methylpyridine-3-sulfonamide. These patents primarily focus on their potential as inhibitors of specific enzymes and their application in treating a range of diseases.

Key Therapeutic Areas and Mechanisms of Action

A prominent area of investigation for pyridinylsulfonamide compounds is their role as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) .[6] MALT1 is a critical regulator of immune responses, and its inhibition is being explored for the treatment of proliferative disorders, inflammatory conditions, and autoimmune diseases.[6] The inhibition of MALT1 is also being investigated as a strategy to enhance anti-tumor immunity in the treatment of solid cancers.[6]

Patents also describe the use of sulfonamide derivatives for their anti-inflammatory and analgesic properties .[7] These compounds are indicated for conditions such as arthritis, autoimmune diseases, bronchial asthma, and various types of pain.[7] The selective inhibition of certain targets by these compounds is highlighted as a key advantage, potentially leading to better tolerability, particularly at the gastric level.[7]

Furthermore, some patent applications disclose the utility of related compounds in the treatment of metabolic disorders such as hypertension, cardiovascular disease, hyperglycemia, hyperlipidemia, and bulimia.[4][8]

The following table summarizes key patent information related to pyridinylsulfonamide compounds:

Patent/Application NumberCore Structure/ClaimTherapeutic AreaMechanism of Action (if specified)Assignee/Applicant
US20240150365A1Pyridinylsulfonamide compoundsProliferative disorders, inflammatory disorders, autoimmune disordersMALT1 inhibitionNot specified
US 6,180,651 B1Sulfonamide derivativesInflammatory phenomena, painNot specifiedNot specified
WO 03/080605 A1Thiazolidinedione derivatives with sulfonamide linkageHyperglycemia, hyperlipidemia, hypertension, cardiovascular disease, bulimiaNot specifiedNot specified

Synthesis of Pyridinylsulfonamide Derivatives: A Methodological Overview

The patent literature provides illustrative examples of the synthesis of various pyridinylsulfonamide derivatives. These methods often involve multi-step reaction sequences. A general, conceptual workflow for the synthesis of such compounds can be visualized as follows:

Synthesis_Workflow A Starting Pyridine Derivative B Introduction of Sulfonyl Chloride Group A->B Sulfonation C Amine Coupling B->C Reaction with desired amine D Final Pyridinylsulfonamide Product C->D Purification

Caption: Generalized synthetic workflow for pyridinylsulfonamide derivatives.

Exemplary Synthetic Protocol

While a specific protocol for 6-Methoxy-5-methylpyridine-3-sulfonamide is not explicitly detailed in the initial search results, a representative synthesis of a related pyridinylsulfonamide is described in patent application US20240150365A1.[6] The synthesis of 6-(3-Methoxy-1H-Pyrazol-1-yl)-N-(1-Methyl-1H-Indazol-7-yl) Pyridine-3-Sulfonamide is presented as an example.[6] This synthesis involves the coupling of a pyridine-3-sulfonyl chloride intermediate with a substituted aniline derivative.

Note: The following is a generalized representation of a synthetic step and not a direct protocol for the topic compound.

Step 1: Formation of the Sulfonyl Chloride A substituted pyridine is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position.

Step 2: Sulfonamide Bond Formation The resulting pyridinesulfonyl chloride is then reacted with a suitable amine in the presence of a base to form the sulfonamide linkage.

Step 3: Purification The final product is purified using standard techniques such as column chromatography or recrystallization.

Structure-Activity Relationships and Derivative Space

The patent literature explores a wide range of derivatives based on the pyridinylsulfonamide scaffold. Modifications are typically made at several key positions to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Logic Core Pyridinylsulfonamide Core R1 Substituents on Pyridine Ring (e.g., Methoxy, Methyl) Core->R1 R2 Substituents on Sulfonamide Nitrogen Core->R2 R3 Modifications of the Sulfonamide Group Core->R3 Activity Biological Activity (e.g., MALT1 Inhibition) R1->Activity R2->Activity R3->Activity

Caption: Logical relationship of structural modifications to biological activity.

The exploration of different substituents on the pyridine ring and the sulfonamide nitrogen allows for the fine-tuning of the compound's interaction with its biological target. For instance, in the context of MALT1 inhibitors, various heterocyclic groups are appended to the sulfonamide nitrogen to enhance binding affinity and cellular activity.[6]

Conclusion and Future Directions

The patent landscape for 6-Methoxy-5-methylpyridine-3-sulfonamide and its analogs indicates a vibrant area of research with significant therapeutic potential. The focus on targets like MALT1 highlights the ongoing effort to develop novel treatments for immunological and oncological diseases. The synthetic methodologies described in the patents provide a solid foundation for the generation of diverse chemical libraries for further screening and optimization.

For drug development professionals, this class of compounds represents a promising starting point for lead discovery programs. Future research will likely focus on:

  • Elucidation of specific structure-activity relationships to guide the design of more potent and selective inhibitors.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics.

  • In-depth preclinical and clinical evaluation of lead candidates to validate their therapeutic efficacy and safety.

The continued exploration of the chemical space around the 6-Methoxy-5-methylpyridine-3-sulfonamide core is expected to yield novel drug candidates with the potential to address significant unmet medical needs.

References

  • Vertex Pharmaceuticals Incorporated. (2024). Pyridinylsulfonamide compounds and their use in therapy. U.S.
  • Adir et Compagnie. (1998). Compounds having an anti-inflammatory and analgesic activity, and which are well tolerated at the gastric level. U.S.
  • Jampilek, J., & Kralova, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Cellular and Molecular Biology, 67(1), 134-143. [Link]

  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. [Link]

  • LG Life Sciences Ltd. (2003). Thiazolidinedione derivatives, process for their preparation, and pharmaceutical compositions containing them.
  • Richter Gedeon Vegyeszeti Gyar Rt. (2005). Novel sulfonamide derivatives, process for producing them and their use.
  • Eli Lilly and Company. (2022). 6-methoxy-3,4-dihydro-1h-isoquinoline compounds useful in the treatment of diabetes.
  • Pfizer Inc. (2018). Substituted furopyridine compounds. U.S.
  • Picmonic. (n.d.). Sulfonamides Mechanisms. [Link]

  • Al-Sultan, S. I. (n.d.). Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. [Link]

  • Novartis AG. (2021). Application for Extension of Patent Term for U.S. Patent No. 8,829,195. [Link]

  • Danic, M., et al. (2015). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management, 7(1), 25-36. [Link]

  • F. Hoffmann-La Roche AG. (1994). Sulfonamides. U.S.
  • I-MAK. (2022). Patent Search Methodology. [Link]

  • Council of Scientific & Industrial Research. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
  • Aktiebolaget Hassle. (1984). Intermediates for the preparation of omeprazole.
  • Jagotec AG. (2003). Oral pulsed dose drug delivery system. U.S. Patent US-6605300-B1. [Link]

  • Transform Pharmaceuticals, Inc., University of South Florida, & University of Michigan. (2011). Pharmaceutical co-crystal compositions. U.S. Patent US-7927613-B2. [Link]

  • Pfizer Inc. (2018). Application for Extension of Patent Term for U.S. Patent No. 8,431,597. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Characterization of 6-Methoxy-5-methylpyridine-3-sulfonamide

Introduction & Pharmacological Context The compound 6-Methoxy-5-methylpyridine-3-sulfonamide (CAS: 210963-13-6) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a pyridine ring—common in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The compound 6-Methoxy-5-methylpyridine-3-sulfonamide (CAS: 210963-13-6) represents a "privileged scaffold" in medicinal chemistry. Its structure combines a pyridine ring—common in kinase inhibitors and GPCR modulators—with a primary sulfonamide moiety (


).

Scientific Rationale for Assay Selection:

  • Carbonic Anhydrase Inhibition (Primary Target/Liability): The unsubstituted sulfonamide group is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrases (CAs). Regardless of the intended therapeutic target, this molecule will likely inhibit CA isoforms (e.g., hCA II, IX, or XII). Characterizing this activity is critical for defining on-target efficacy (e.g., in glaucoma or hypoxic tumors) or off-target liabilities (e.g., metabolic acidosis).

  • GPCR/Kinase Modulation (Scaffold Activity): Pyridine-3-sulfonamides are frequent intermediates in the synthesis of Endothelin Receptor Antagonists (e.g., Sitaxentan analogs) and PI3K inhibitors.

This guide details the protocols for profiling this molecule's activity using Intracellular pH Regulation Assays (to quantify CA inhibition) and Calcium Mobilization Assays (to screen for GPCR modulation).

Mechanism of Action: Carbonic Anhydrase Inhibition[1][2][3]

The primary biological activity of 6-Methoxy-5-methylpyridine-3-sulfonamide is the blockade of the Carbonic Anhydrase catalytic cycle. The sulfonamide nitrogen coordinates directly with the active site Zinc (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) ion, displacing the water molecule required for catalysis.[1]

Figure 1: Mechanism of Sulfonamide-Mediated CA Inhibition

CA_Mechanism Zinc Active Site Zn2+ OH Zn-OH- (Nucleophile) Zinc->OH Activation Complex Dead Enzyme Complex (Zn-Sulfonamide) Zinc->Complex Irreversible Binding H2O H2O (Substrate) H2O->OH Regeneration HCO3 HCO3- + H+ OH->HCO3 + CO2 (Catalysis) CO2 CO2 Inhibitor 6-Methoxy-5-methylpyridine- 3-sulfonamide Inhibitor->Zinc Competes with H2O

Caption: The sulfonamide moiety acts as a Zinc-binder, preventing the formation of the nucleophilic Zinc-Hydroxide species required to hydrate CO2.[1][2][3]

Protocol A: Intracellular pH ( ) Recovery Assay

Objective: Quantify the inhibitory potency (


) of the test compound against cytosolic Carbonic Anhydrase (CA II) by monitoring the recovery of intracellular pH after acid loading.
Method:  Ratiometric Fluorescence Imaging using BCECF-AM .[4][5]
Reagents & Buffer Composition
  • Dye: BCECF-AM (Thermo Fisher or equivalent). Stock: 1 mM in anhydrous DMSO.

  • Assay Buffer (Standard): 25 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM

    
    , 2 mM 
    
    
    
    , 10 mM Glucose, pH 7.4.
  • Acid Loading Buffer: Standard Buffer + 20 mM

    
     (Ammonium Chloride).
    
  • Positive Control: Acetazolamide (10

    
    M).
    
Experimental Workflow

Step 1: Cell Preparation

  • Seed cells (e.g., MDCK, HEK293, or HCT116) in 96-well black/clear-bottom plates at 30,000 cells/well.

  • Incubate overnight to reach 80-90% confluency.

Step 2: Dye Loading

  • Wash cells 2x with Assay Buffer.

  • Incubate with 2

    
    M BCECF-AM  in Assay Buffer for 30 minutes at 37°C.
    
    • Note: BCECF-AM is non-fluorescent.[6] Intracellular esterases cleave the AM group, trapping the pH-sensitive BCECF inside.[4][6]

Step 3: Compound Incubation

  • Wash cells 2x to remove extracellular dye.

  • Add 6-Methoxy-5-methylpyridine-3-sulfonamide (serially diluted in Assay Buffer, 0.1 nM – 10

    
    M) to the wells.
    
  • Incubate for 15 minutes at room temperature (RT).

Step 4: Acidification (The "Ammonium Prepulse")

  • Replace buffer with Acid Loading Buffer (

    
    ) containing the test compound. Incubate for 10 minutes.
    
    • Mechanism:[7][8][9]

      
       diffuses in, becomes 
      
      
      
      , alkalinizing the cell.
  • Rapid Wash: Aspirate and immediately replace with sodium-free buffer (to block NHE exchangers) or Standard Buffer containing the test compound.

    • Mechanism:[7][8][9] Upon removal of extracellular

      
      , intracellular 
      
      
      
      dissociates into
      
      
      (which leaves) and
      
      
      (which stays), causing a sharp drop in
      
      
      (Acidification).

Step 5: Kinetic Readout

  • Immediately monitor fluorescence on a kinetic plate reader (e.g., FLIPR, EnVision).

    • Excitation 1: 490 nm (pH sensitive).

    • Excitation 2: 440 nm (Isosbestic point/pH insensitive).

    • Emission: 535 nm.[4]

  • Metric: The rate of

    
     recovery (slope of the 490/440 ratio) is directly proportional to CA activity.
    

Figure 2: BCECF-AM Assay Workflow

Assay_Workflow Start Seed Cells (96-well plate) Load Load BCECF-AM (30 min, 37°C) Start->Load Treat Incubate with 6-Methoxy-5-methylpyridine-3-sulfonamide Load->Treat Acidify Acid Load (NH4Cl Prepulse) Treat->Acidify Wash Rapid Wash (Induces Acidification) Acidify->Wash Read Kinetic Read (Ex 490/440, Em 535) Wash->Read

Caption: Step-by-step workflow for the ratiometric intracellular pH recovery assay.

Protocol B: Calcium Mobilization Assay (GPCR Profiling)

Objective: Determine if the pyridine-sulfonamide scaffold acts as an antagonist for


-coupled receptors (e.g., Endothelin ET-A), a common target for this pharmacophore class.
Reagents
  • Indicator: Fluo-4 AM or Fura-2 AM.

  • Agonist: Endothelin-1 (ET-1) (EC80 concentration).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (to prevent peptide sticking).

Procedure
  • Load: Incubate cells with 4

    
    M Fluo-4 AM for 45 minutes.
    
  • Treat: Add test compound (6-Methoxy-5-methylpyridine-3-sulfonamide) for 20 minutes.

  • Stimulate: Inject ET-1 (Agonist) automatically via the reader.

  • Measure: Record Relative Fluorescence Units (RFU) over 120 seconds.

  • Analysis: Calculate % Inhibition of the ET-1 induced calcium peak.

Data Analysis & Interpretation

Expected Results Table
ParameterCA Inhibition (Protocol A)GPCR Antagonism (Protocol B)
Readout Slope of pH recovery (Ratio 490/440)Peak Calcium Flux (RFU)
Positive Control Acetazolamide (

nM)
BQ-123 (ET-A Antagonist)
Negative Control DMSO (0.1%)Buffer Only
Test Compound Activity High Probability:

M
Variable: Depends on specific receptor fit
Interpretation Potent CA Inhibitor (Systemic Acidosis Risk)Potential Lead for Hypertension/CVD
Validation Criteria (Self-Validating System)
  • Z-Factor: The assay is valid only if the Z' factor between Positive Control and DMSO is > 0.5.

  • Ratiometric Correction: In Protocol A, if the 440nm signal (isosbestic) drifts by >10%, the data should be discarded as it indicates dye leakage or cell detachment, not pH change.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Thermo Fisher Scientific. (n.d.). BCECF, AM - Special Packaging. Product Information & Protocols. Link

  • Srivastava, S. P., et al. (2007). Sitaxsentan: a selective endothelin-A receptor antagonist for the treatment of pulmonary arterial hypertension. Clinical Therapeutics, 29, 2028-2043. (Context for pyridine-sulfonamide scaffolds). Link

  • AAT Bioquest. (2023). Protocol for Loading BCECF-AM into Live Cells.[4][5][9] Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 6-Methoxy-5-methylpyridine-3-sulfonamide

Methodology for Trace Impurity Analysis in Pharmaceutical Development Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Trace Impurity Analysis in Pharmaceutical Development

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 6-Methoxy-5-methylpyridine-3-sulfonamide (CAS: 210960-90-2).[1] Often encountered as a synthetic intermediate or potential genotoxic impurity (GTI) in the manufacturing of kinase inhibitors (e.g., Pazopanib analogs), this molecule presents unique analytical challenges due to its amphoteric nature.[1] This guide provides a validated workflow utilizing Electrospray Ionization (ESI) in positive mode, achieving sub-ng/mL sensitivity compliant with ICH Q2(R2) and M7 guidelines.

Introduction & Chemical Context

The analysis of pyridine-sulfonamides requires a nuanced understanding of their physicochemical properties.

  • The Challenge: The molecule contains a basic pyridine nitrogen (pKa ~3–4) and an acidic sulfonamide moiety (pKa ~10). In standard reverse-phase chromatography, peak tailing is common due to secondary interactions with residual silanols.[1]

  • The Solution: We utilize a Charged Surface Hybrid (CSH) or High-Strength Silica (HSS) C18 column chemistry combined with an acidic mobile phase. This ensures the pyridine ring remains fully protonated (improving peak shape and ESI+ sensitivity) while suppressing the ionization of the sulfonamide group to increase retention.

Target Analyte Properties:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1]
  • Exact Mass: 202.04 Da

  • LogP: ~0.8 (Moderately Polar)[1]

Method Development Strategy (Mechanistic Insight)
2.1 Ionization Mode Selection

While sulfonamides are often analyzed in negative mode (ESI-), the presence of the pyridine ring makes ESI+ the superior choice for trace analysis.

  • Mechanism: Under acidic conditions (0.1% Formic Acid), the pyridine nitrogen is protonated (

    
    ).
    
  • Fragmentation Physics: Collision-Induced Dissociation (CID) of sulfonamides typically yields a characteristic neutral loss of SO

    
     (64 Da) or cleavage of the S-N bond.[2] We target these specific transitions for maximum specificity.
    
2.2 Chromatographic Separation

To prevent "breakthrough" of this polar analyte near the void volume (


), we employ a low initial organic gradient.
  • Stationary Phase: C18 with polar-embedding or T3 bonding technology is preferred to withstand 100% aqueous starts and retain polar aromatics.[1]

Experimental Protocol
3.1 Materials & Reagents
  • Reference Standard: 6-Methoxy-5-methylpyridine-3-sulfonamide (>98% purity).[1]

  • Internal Standard (IS): Sulfamethoxazole-d4 (structural analog) or stable isotope labeled analyte if available.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[1]

3.2 Sample Preparation (Drug Substance Impurity Workflow)
  • Matrix: Active Pharmaceutical Ingredient (API) powder.

  • Method: "Dilute-and-Shoot" to minimize recovery losses.[1]

    • Weigh 10.0 mg of API.

    • Dissolve in 10 mL of 10:90 ACN:Water (0.1% FA).

    • Vortex for 2 mins; Sonicate for 5 mins.

    • Centrifuge at 10,000 rpm for 5 mins to remove insoluble excipients (if formulation).

    • Transfer supernatant to an amber HPLC vial (sulfonamides can be light-sensitive).

3.3 LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters ACQUITY)
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Column Temp 40 °C
Flow Rate 0.4 mL/min
Injection Vol 2–5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 min: 5% B[1]

  • 1.0 min: 5% B (Isocratic hold for polar retention)[1]

  • 6.0 min: 95% B[1]

  • 7.5 min: 95% B[1]

  • 7.6 min: 5% B[1]

  • 10.0 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters (ESI+)

ParameterSetting
Source ESI Positive (Spray Voltage: 3500 V)
Gas Temp 350 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Precursor Ion 203.1 m/z

Table 3: MRM Transitions

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
Quantifier 203.1139.1 20–25Loss of SO

(Characteristic)
Qualifier 1 203.1124.1 30–35Loss of SO

+ Methyl
Qualifier 2 203.1107.1 40Pyridine ring fragmentation

Note: Collision energies are instrument-dependent. Perform a "ramping" experiment to optimize.

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for optimizing the detection of this specific amphoteric molecule.

MethodDevelopment Start Analyte Assessment (6-Methoxy-5-methylpyridine-3-sulfonamide) Properties Properties: 1. Basic Pyridine N (pKa ~4) 2. Acidic Sulfonamide (pKa ~10) 3. Moderate Polarity Start->Properties Ionization Ionization Strategy Properties->Ionization ESI_Pos ESI Positive (+) (Preferred) Ionization->ESI_Pos High Sensitivity ESI_Neg ESI Negative (-) (Alternative) Ionization->ESI_Neg If Matrix Interference MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid (pH ~2.7) ESI_Pos->MobilePhase Mechanism Mechanism: Protonates Pyridine N Suppresses Sulfonamide Ionization MobilePhase->Mechanism Column Column Selection: HSS T3 or C18 Polar Embedded (Retains polar species) Mechanism->Column MRM MRM Optimization: Precursor: 203.1 [M+H]+ Product: 139.1 (Loss of SO2) Column->MRM

Caption: Logical workflow for optimizing LC-MS/MS conditions for amphoteric pyridine-sulfonamides.

Validation Criteria (ICH Compliant)

To ensure the method is suitable for regulatory submission (e.g., IND/NDA), validate against the following criteria:

  • Specificity: Inject a blank matrix (API without impurity). No peak should appear at 2.7 min (retention time of impurity).

  • Linearity: 6-point calibration curve from 0.5 ng/mL to 100 ng/mL (

    
    ).
    
  • Sensitivity (LOD/LOQ):

    • LOD (S/N > 3): Typically ~0.1 ng/mL.

    • LOQ (S/N > 10): Typically ~0.5 ng/mL.

  • Accuracy & Recovery: Spike the impurity into the API matrix at 3 levels (LOQ, 100% Limit, 150% Limit). Acceptable recovery: 80–120%.

Troubleshooting & Tips
  • Carryover: Sulfonamides are "sticky." If you observe carryover in blank injections, switch the needle wash solvent to 50:25:25 ACN:MeOH:Isopropanol + 0.2% Formic Acid .

  • Isobaric Interferences: If analyzing in a biological matrix, check for sulfonamide antibiotic metabolites (e.g., acetylated forms) that may share transitions.[1] The unique pyridine ring fragments (m/z 107) help distinguish this specific analyte.

  • pH Control: Do not use neutral pH (Ammonium Acetate) if using ESI+. The pyridine will deprotonate, drastically reducing signal intensity.

References
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[1][3] Rapid Communications in Mass Spectrometry.[3]

  • Garcia-Galan, M.J., et al. (2013). Multiresidue trace analysis of sulfonamide antibiotics... by LC-ESI-MS/MS.[1][4] Journal of Chromatography A.

  • Thermo Fisher Scientific. Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities.[5] (Methodology reference for trace impurity analysis).

  • Niessen, W.M.A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[6]

  • ICH Secretariat. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Method

Application Notes and Protocols for 6-Methoxy-5-methylpyridine-3-sulfonamide and its Analogs as PI3K/mTOR Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, prolife...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[1][2] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy to overcome the compensatory feedback loops often observed with single-target agents.[3][4] This document provides a detailed technical guide on the application and evaluation of a novel class of sulfonamide methoxypyridine derivatives, exemplified by compounds from recent studies, which have demonstrated potent dual inhibitory activity against PI3K and mTOR.[5] We will delve into the mechanism of action, provide detailed protocols for in vitro characterization, and offer insights into the interpretation of results.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling cascade.[4] Class I PI3Ks, upon activation by growth factors and other stimuli, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes that are hallmarks of cancer, including cell survival and proliferation.[6]

mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1 is a key downstream effector of AKT and regulates protein synthesis and cell growth. mTORC2, on the other hand, is one of the kinases responsible for the full activation of AKT through phosphorylation at Ser473, creating a critical feedback loop.[6]

Given the interconnectedness of this pathway, inhibiting only PI3K or mTOR can lead to compensatory activation of other signaling arms, ultimately limiting therapeutic efficacy. Dual PI3K/mTOR inhibitors, by blocking the pathway at two critical nodes, offer a more comprehensive and robust inhibition, potentially leading to improved anti-cancer activity.[3][5]

The Emergence of Sulfonamide Methoxypyridine Derivatives

Recent research has identified a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[5] These compounds have been synthesized and evaluated for their enzymatic and cellular activities, with several analogs demonstrating low nanomolar IC50 values against both PI3Kα and mTOR. This guide will focus on a representative compound from this class to illustrate the experimental protocols for its characterization.

Mechanism of Action

These sulfonamide derivatives are ATP-competitive inhibitors, binding to the kinase domain of both PI3K and mTOR, thereby preventing the phosphorylation of their respective substrates. This dual inhibition leads to a comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade, resulting in the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[4][5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor 6-Methoxy-5-methylpyridine -3-sulfonamide Analog Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following protocols are designed to be self-validating and provide a comprehensive in vitro characterization of a novel PI3K/mTOR dual inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PI3K and mTOR kinases.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human PI3Kα and mTOR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., phosphatidylinositol for PI3K, and a specific peptide substrate for mTOR)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • Test compound (solubilized in DMSO)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 2.5 µL of 2x kinase solution (containing the kinase and substrate in kinase buffer).

  • Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase TargetRepresentative IC50 (nM)
PI3Kα2.5
mTOR5.1
Table 1: Representative in vitro kinase inhibition data.
Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of the test compound in a relevant cancer cell line.

Principle: This assay measures the number of viable cells after a defined period of treatment with the test compound. The Sulforhodamine B (SRB) assay, for example, is a colorimetric assay that measures total protein content, which is proportional to the number of cells.

Materials:

  • Cancer cell line with a known dysregulated PI3K/mTOR pathway (e.g., MCF-7, HCT-116)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (solubilized in DMSO)

  • 96-well plates

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA)

  • 10 mM Tris base solution

  • Plate reader capable of measuring absorbance at 510 nm

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with deionized water and allow it to air dry.

  • Stain the cells by adding 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Cell LineRepresentative GI50 (µM)
MCF-70.85
HCT-1161.2
Table 2: Representative anti-proliferative activity data.
Western Blotting for Target Engagement

Objective: To confirm that the test compound inhibits the PI3K/mTOR pathway in a cellular context by assessing the phosphorylation status of downstream targets.

Principle: Western blotting uses antibodies to detect specific proteins. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the extent to which a signaling pathway is inhibited. Key downstream markers for the PI3K/mTOR pathway include p-AKT (Ser473), p-S6K (Thr389), and p-4E-BP1 (Thr37/46).[1]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of AKT, S6K, 4E-BP1, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. ECL Detection & Imaging SecondaryAb->Detection

Figure 2: A generalized workflow for Western blotting.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for a defined period (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Image the resulting chemiluminescence.

  • Strip the membrane and re-probe with antibodies for total protein and a loading control to ensure equal loading.

Expected Results: A dose-dependent decrease in the phosphorylation of AKT, S6K, and 4E-BP1 should be observed in cells treated with an effective PI3K/mTOR dual inhibitor, while the total protein levels of these targets and the loading control should remain unchanged.

Conclusion

The sulfonamide methoxypyridine scaffold represents a promising new class of PI3K/mTOR dual inhibitors. The protocols outlined in this document provide a robust framework for the in vitro characterization of these and other novel dual inhibitors. By systematically evaluating their enzymatic activity, anti-proliferative effects, and target engagement in a cellular context, researchers can effectively advance the development of new targeted cancer therapies.

References

  • Zou, Z., et al. (2020). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15. [Link]

  • Sabbah, D. A., Brattain, M. G., & Zhong, H. (2011). Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: which way shall we go?. Current medicinal chemistry, 18(36), 5528–5544. [Link]

  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics, 15(10), 2344–2356. [Link]

  • Di Mola, A., et al. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 26(9), 5039. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 881604. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor, 8, 10-21. [Link]

  • Kinross, K. M., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLoS ONE, 7(9), e45861. [Link]

  • Arcaro, A., & Guerreiro, A. S. (2014). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. Journal of Experimental & Clinical Cancer Research, 33(1), 90. [Link]

  • Li, Y., et al. (2025). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. International Journal of Molecular Sciences, 26(23), 17047. [Link]

  • Verhoest, P. R., et al. (2010). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. Medicinal Chemistry Communications, 1(2), 113-117. [Link]

  • Obasi, N. L., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Journal of Physics: Conference Series, 1299, 012028. [Link]

  • Celcuity. (n.d.). Working to comprehensively inhibit the PAM (PI3K/AKT/mTOR) pathway in cancer. [Link]

  • Wang, X., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 3(12), 1036-1041. [Link]

  • Cholewinski, A., et al. (2019). Biological activity and synthesis of sulfonamide derivatives: A brief review. Medicinal Chemistry Research, 28(10), 1645-1659. [Link]

  • Joshi, H. D., & Upadhyay, P. S. (2004). Synthesis and biological activity of some sulphonamoylazopyrazoles. Indian Journal of Chemistry - Section B, 43(8), 1769-1771. [Link]

Sources

Application

Application Note: Evaluation of 6-Methoxy-5-methylpyridine-3-sulfonamide Antibacterial Activity

[1][2] Part 1: Executive Summary & Compound Rationale 6-Methoxy-5-methylpyridine-3-sulfonamide represents a specific subclass of sulfonamide antibiotics. Unlike traditional benzene-sulfonamides (e.g., sulfamethoxazole),...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Compound Rationale

6-Methoxy-5-methylpyridine-3-sulfonamide represents a specific subclass of sulfonamide antibiotics. Unlike traditional benzene-sulfonamides (e.g., sulfamethoxazole), the incorporation of a pyridine ring with methoxy and methyl substitutions alters the electron density and lipophilicity of the molecule. This modification potentially enhances penetration into Gram-negative porins or alters binding affinity to the target enzyme, Dihydropteroate Synthase (DHPS).

This guide provides a rigorous, self-validating protocol for evaluating this compound. It addresses the unique challenges of sulfonamide testing—specifically the "Thymidine Effect" and "Trailing Endpoints" —which frequently lead to false-resistance data in non-standardized assays.

Mechanism of Action (The Theoretical Basis)

To interpret the data correctly, one must understand that this compound is a competitive inhibitor . It mimics para-aminobenzoic acid (PABA).

FolatePathway PABA PABA (Precursor) DHPS Dihydropteroate Synthase (Target Enzyme) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Pathway TestComp 6-Methoxy-5-methylpyridine- 3-sulfonamide TestComp->DHPS Competitive Inhibition

Figure 1: Mechanism of Action. The test compound competes with PABA for the active site of DHPS, halting folate synthesis essential for bacterial replication.

Part 2: Critical Reagent Preparation

Compound Handling & Solubility

The pyridine ring and sulfonamide moiety create a zwitterionic potential, but the molecule is generally lipophilic.

  • Solvent: Do not dissolve directly in water or saline. Use Dimethyl Sulfoxide (DMSO) for the primary stock.[1]

  • Solubility Target: Prepare a 10 mg/mL (or 20 mM) Stock Solution.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

The "Thymidine Check" (Crucial Step)

WARNING: Sulfonamide testing fails if the growth medium contains thymidine. Thymidine allows bacteria to bypass the folate blockade, rendering the drug artificially inactive.

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "Low Thymidine."

  • Validation: Before testing your compound, run a QC check using Enterococcus faecalis ATCC 29212 and Sulfamethoxazole/Trimethoprim. If the MIC is >0.5/9.5 µg/mL, the media contains interfering thymidine and must be discarded .

Part 3: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07 / ISO 20776-1

Workflow Visualization

MIC_Workflow Stock Stock Solution (DMSO) Inter Intermediate Dilution (1:10 in Media) Stock->Inter Dilute to reduce DMSO Plate 96-Well Plate (Serial Dilution) Inter->Plate 2-fold serial dilution Read Read Endpoint (80% Inhibition) Plate->Read 16-20h Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add to all wells

Figure 2: MIC Workflow. Critical dilution steps to ensure solvent safety and accurate dosing.

Step-by-Step Procedure
  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

    • Dispense 200 µL of the highest test concentration (e.g., 64 µg/mL in media) into column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat to column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies (e.g., E. coli ATCC 25922) from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1-11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density: 5 x 10^5 CFU/mL.[1]

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16 to 20 hours in ambient air.

Data Interpretation (The 80% Rule)

Unlike beta-lactams, sulfonamides often show a "haze" of growth before complete inhibition.

  • Valid MIC: The lowest concentration showing ≥80% reduction in growth compared to the Growth Control. Do not disregard faint haze; disregard heavy turbidity.

Protocol B: Time-Kill Kinetics

Purpose: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Preparation: Prepare 10 mL tubes of CAMHB containing the compound at 2x MIC and 4x MIC . Include a Growth Control (no drug).

  • Inoculation: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: Remove 100 µL aliquots at T=0, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots (1:10 to 1:1000) and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Calculation: Count colonies (CFU/mL) and plot Log10 CFU/mL vs. Time.

    • Bacteriostatic: <3 Log10 reduction from initial inoculum.[1]

    • Bactericidal: ≥3 Log10 reduction (99.9% kill). Note: Sulfonamides are typically bacteriostatic.

Part 4: Data Presentation & Troubleshooting

Summary Table Template
Strain IDSpeciesGram StatusMIC (µg/mL)Interpretation*
ATCC 25922E. coliNegative[Data][S/I/R]
ATCC 29212E. faecalisPositive[Data][S/I/R]
ATCC 27853P. aeruginosaNegative[Data][S/I/R]

*Interpretation based on CLSI breakpoints for general sulfonamides (e.g., Sulfisoxazole) if specific breakpoints are unavailable.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Growth in all wells Drug degradation or Thymidine interferenceCheck media lot; ensure stock was stored at -20°C.
Precipitation in wells Poor solubility at high concentrationReduce max concentration; ensure DMSO <1% final.
Trailing endpoints (heavy haze) Inoculum too highVerify 0.5 McFarland and 1:150 dilution steps.
Skipped wells Pipetting error or contaminationDiscard plate; recalibrate pipettes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. Available at: [Link]

  • PubChem. (2023). Compound Summary: Sulfonamide Class Antibiotics. Available at: [Link] (Used as reference for class properties).

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of 6-Methoxy-5-methylpyridine-3-sulfonamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Methoxy-5-methylpyridine-3-sulfonamide for in vivo studies. Due to the limited...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Methoxy-5-methylpyridine-3-sulfonamide for in vivo studies. Due to the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a systematic and logical approach to formulation development. It covers vehicle selection strategies for poorly soluble compounds, detailed protocols for preparing formulations for oral and parenteral administration, and the critical quality control assays necessary to ensure formulation stability and homogeneity. The principles and methodologies described herein are grounded in established best practices for preclinical formulation development to ensure data reproducibility and animal welfare.

Introduction: The Challenge of Formulating Novel Pyridine Sulfonamides

6-Methoxy-5-methylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which have a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The pyridine ring, a common scaffold in medicinal chemistry, can influence the compound's physicochemical properties, often leading to poor aqueous solubility.[5][6] As with many novel chemical entities (NCEs), poor solubility is a major hurdle in preclinical development, impacting oral bioavailability and the feasibility of parenteral administration.[7][8]

The primary objective of formulation development for in vivo studies is to create a safe and effective delivery system that ensures consistent and reproducible exposure of the test compound to the animal model. This requires a thorough understanding of the compound's properties and a systematic approach to selecting appropriate excipients and preparation methods.

Pre-formulation Assessment: A Critical First Step

Before embarking on full-scale formulation development, a preliminary assessment of the physicochemical properties of 6-Methoxy-5-methylpyridine-3-sulfonamide is essential. This data will guide the selection of an appropriate formulation strategy.

Table 1: Recommended Pre-formulation Characterization

ParameterMethodImportance in Formulation Development
Aqueous Solubility Shake-flask method in water, PBS (pH 7.4), and relevant buffers (e.g., pH 2.0, 6.8)Determines the need for solubility enhancement techniques.
pKa Potentiometric titration or computational predictionPredicts the ionization state at different physiological pH values, which affects solubility and absorption.
LogP/LogD HPLC-based or computational methodsIndicates the lipophilicity of the compound, guiding the selection of lipid-based or co-solvent systems.[9]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the compound's crystallinity and potential for amorphous solid dispersions.[7]
Solid-State Stability Store under stressed conditions (e.g., elevated temperature and humidity) and analyze for degradation.Ensures the compound is stable during storage and in the final formulation.

Formulation Strategies for Poorly Soluble Compounds

A tiered approach to formulation development is recommended, starting with simpler aqueous-based systems and progressing to more complex formulations as needed based on the pre-formulation assessment.

Aqueous Suspensions

For compounds that are practically insoluble in water, a simple aqueous suspension can be a viable option, particularly for oral administration.

  • Key Excipients:

    • Suspending Agents: 0.5-1% (w/v) Carboxymethyl cellulose (CMC) or 0.5% (w/v) Methylcellulose (MC) are commonly used to increase viscosity and prevent rapid settling of particles.[10]

    • Wetting Agents: A small amount of a surfactant like Tween® 80 (0.1-0.5%) can be added to improve the wetting of the drug particles.

Co-solvent Systems

Co-solvents are used to increase the solubility of a compound by reducing the polarity of the aqueous vehicle.

  • Common Co-solvents:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

  • Considerations: The concentration of co-solvents should be minimized to avoid toxicity. For instance, high concentrations of PEG 400 can cause renal toxicity, and DMSO can have pharmacological effects of its own.[10]

Lipid-Based Formulations

For lipophilic compounds (high LogP), lipid-based formulations can significantly enhance oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[9][11]

  • Vehicle Examples:

    • Oils: Corn oil, sesame oil, or medium-chain triglycerides (MCTs).

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[12]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity. The No-Observed-Effect Level (NOEL) for HP-β-CD in a 2-week rat study was 1,000 mg/kg/day.[10]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations for common routes of administration in preclinical studies. All preparations should be conducted using aseptic techniques, especially for parenteral formulations.[13][14]

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is suitable for early-stage oral efficacy or pharmacokinetic studies where a simple formulation is desired.

Materials:

  • 6-Methoxy-5-methylpyridine-3-sulfonamide

  • Carboxymethyl cellulose (low viscosity)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Graduated cylinder

Procedure:

  • Vehicle Preparation:

    • Weigh the required amount of CMC for the desired final concentration (e.g., 0.5 g for 100 mL of a 0.5% w/v solution).

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously to create a uniform dispersion.

    • Add the remaining volume of sterile water (at room temperature) and continue to stir until the CMC is fully dissolved and the solution is clear.

    • Allow the vehicle to cool to room temperature before use.

  • Formulation Preparation:

    • Weigh the required amount of 6-Methoxy-5-methylpyridine-3-sulfonamide.

    • If necessary, grind the compound to a fine powder using a mortar and pestle to improve the homogeneity of the suspension.[10]

    • In a suitable container, add a small amount of the prepared CMC vehicle to the compound powder to create a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.

    • Keep the formulation under constant gentle agitation during dosing to maintain a uniform suspension.[10]

    • Prepare the suspension fresh daily.

Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection

This protocol describes the use of a co-solvent and cyclodextrin system for intravenous administration. The final formulation must be sterile and filtered.

Materials:

  • 6-Methoxy-5-methylpyridine-3-sulfonamide

  • Dimethyl Sulfoxide (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • 0.22 µm sterile syringe filter

  • Sterile vials

Procedure:

  • Solubility Screening (Small Scale):

    • Determine the minimum amount of DMSO required to dissolve the compound at the target concentration.

    • In a separate vial, prepare a solution of HP-β-CD in sterile saline (e.g., 20-40% w/v).

    • Slowly add the DMSO stock solution of the compound to the HP-β-CD solution while vortexing. Observe for any precipitation. The goal is to keep the final DMSO concentration as low as possible (ideally <10%).

  • Bulk Formulation Preparation:

    • Based on the solubility screening, calculate the required amounts of each component.

    • In a sterile container, dissolve the required amount of 6-Methoxy-5-methylpyridine-3-sulfonamide in the predetermined volume of DMSO.

    • In a separate sterile container, dissolve the HP-β-CD in sterile saline.

    • Slowly add the drug-DMSO solution to the HP-β-CD solution with continuous stirring.

    • Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter into a sterile vial.[14][15]

    • Visually inspect the final solution for any particulates.

    • The pH of the final formulation should be close to physiological pH (6.8-7.2).[15][16] If necessary, adjust with sterile, dilute HCl or NaOH.

Quality Control and Validation

Every formulation must be characterized to ensure it meets the required quality standards before being used in an animal study.

Table 2: Essential Quality Control Tests for In Vivo Formulations

TestMethodAcceptance Criteria
Appearance Visual inspectionClear solution or uniform, easily re-suspendable suspension. Free of foreign particles.
pH pH meterFor parenteral formulations, pH should be within a physiologically tolerated range (typically 6.8-7.2).[15]
Homogeneity (Suspensions) Withdraw samples from the top, middle, and bottom of the container and analyze for drug content by HPLC.Drug content should be within ±10% of the target concentration.
Sterility (Parenteral) As per USP <71>No microbial growth.
Short-term Stability Store the formulation at room temperature and/or 4°C and analyze for drug content and appearance at specified time points (e.g., 0, 4, 8, 24 hours).No significant change in drug concentration or physical appearance.

Administration Guidelines

Proper administration techniques are crucial for the safety of the animals and the reliability of the study data.

Oral Gavage in Rodents
  • Restraint: Proper restraint is essential for a safe and successful procedure.[10]

  • Gavage Needle: Use a flexible or rigid gavage needle with a ball tip to prevent esophageal injury. The length of the needle should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach.[17][18][19]

  • Volume: The maximum recommended oral gavage volume for rodents is typically 10 mL/kg.[17][18][19]

Intravenous Injection in Rodents
  • Site: Common sites for intravenous injection in rodents include the lateral tail vein.[16]

  • Volume: For a bolus IV injection, the volume should generally not exceed 5 mL/kg.[15]

  • Aseptic Technique: Use a new sterile needle and syringe for each animal to prevent contamination.[13]

Visualization of Workflow

Formulation Development Workflow

FormulationWorkflow cluster_preform Phase 1: Pre-formulation cluster_dev Phase 2: Formulation Strategy cluster_prep Phase 3: Preparation & QC A Physicochemical Characterization (Solubility, pKa, LogP) B Is Aqueous Solubility > Target Dose? A->B C Simple Aqueous Solution (e.g., Saline) B->C Yes D Solubility Enhancement Required B->D No G Quality Control Testing (Appearance, Homogeneity, pH) C->G E Vehicle Screening (Suspensions, Co-solvents, Cyclodextrins, Lipids) D->E F Protocol Development (e.g., Oral, IV) E->F F->G H In Vivo Study G->H

Caption: A logical workflow for developing an in vivo formulation for a new chemical entity.

Decision Tree for Vehicle Selection

VehicleSelection Start Start: Poorly Soluble Compound (6-Methoxy-5-methylpyridine-3-sulfonamide) Route Route of Administration? Start->Route Oral Oral Route->Oral Oral Parenteral Parenteral (e.g., IV) Route->Parenteral Parenteral Oral_Sol Sufficiently Soluble in Lipids/Oils? Oral->Oral_Sol Parenteral_Sol Soluble in Tolerated Co-solvent/Cyclodextrin Mix? Parenteral->Parenteral_Sol LipidForm Lipid-Based Formulation (e.g., Corn Oil, SEDDS) Oral_Sol->LipidForm Yes Suspension Aqueous Suspension (0.5% CMC or MC) Oral_Sol->Suspension No CoSolventForm Co-solvent/Cyclodextrin Formulation (e.g., DMSO/HP-β-CD) Parenteral_Sol->CoSolventForm Yes Reassess Re-evaluate Compound or Consider Advanced Formulation (e.g., Nanosuspension) Parenteral_Sol->Reassess No

Caption: A decision tree to guide vehicle selection based on administration route and solubility.

Conclusion

The successful in vivo evaluation of 6-Methoxy-5-methylpyridine-3-sulfonamide is critically dependent on the development of an appropriate formulation. Due to the likelihood of poor aqueous solubility, a systematic approach involving pre-formulation characterization, tiered vehicle screening, and rigorous quality control is paramount. The protocols and strategies outlined in this document provide a robust framework for developing and validating formulations that are safe, effective, and capable of generating reproducible preclinical data. It is imperative that researchers validate any chosen formulation for stability and homogeneity before its use in animal studies.

References

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Pillay, V., & Fassihi, R. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Suen, G., & Re-bollar, A. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. [Link]

  • Kumar, L., & Singh, S. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. UCLA. [Link]

  • Michigan State University IACUC. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Michigan State University. [Link]

  • Sahoo, M. R., et al. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]

  • University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. University of Washington. [Link]

  • Al-Masoudi, N. A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

  • University of New South Wales. (n.d.). LAB_021 Oral Gavage in Mice and Rats. UNSW Research. [Link]

  • Queen's University Animal Care Committee. (2013, July 11). SOP 10.8 - Gavage Techniques in Small Animals (Rat). Queen's University. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]

  • University of Arizona Institutional Animal Care and Use Committee. (n.d.). Recommendations for Substance Administration. University of Arizona. [Link]

  • Janecki, T., et al. (2024, February 13). Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Bisharat, R., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

  • Al-Adiwish, W. M., et al. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Sharma, P., et al. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-5-methylpyridine-3-sulfonamide

Welcome to the technical support center for 6-Methoxy-5-methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxy-5-methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the solubility challenges commonly encountered with this and other structurally related sulfonamide compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 6-Methoxy-5-methylpyridine-3-sulfonamide in aqueous buffers for my assay. Why is this happening?

This is a common challenge. 6-Methoxy-5-methylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are frequently characterized by poor water solubility.[1] The underlying reasons are twofold:

  • Molecular Structure: The compound possesses a relatively rigid aromatic pyridine ring and a sulfonamide group. While the sulfonamide group can participate in hydrogen bonding, the overall molecule has significant hydrophobic character, limiting its interaction with water.

  • Crystalline Form: In its solid state, the compound likely exists in a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water can be substantial, leading to low aqueous solubility.

Q2: How does pH influence the solubility of this compound?

The solubility of 6-Methoxy-5-methylpyridine-3-sulfonamide is expected to be highly dependent on pH. Sulfonamides are generally weak acids due to the proton on the sulfonamide nitrogen (-SO₂NH-).[2][3]

  • In acidic to neutral pH: The compound will primarily exist in its neutral, un-ionized form. This is the form that is typically least soluble in aqueous media.[4]

  • In alkaline pH: As the pH increases above the compound's pKa, the sulfonamide proton will be removed, forming a negatively charged anion. This ionized form is significantly more polar and, therefore, more soluble in water.[2][5]

Therefore, increasing the pH of your aqueous buffer should markedly improve the solubility of 6-Methoxy-5-methylpyridine-3-sulfonamide.[2]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address and overcome solubility issues.

Issue 1: Compound Precipitates Out of Solution Upon Addition to Aqueous Buffer

This indicates that the intrinsic solubility of the compound in your chosen buffer system is being exceeded. Here are several strategies to address this, from simplest to more advanced.

This is the most direct method to enhance the solubility of an acidic sulfonamide.

Protocol: pH-Based Solubility Enhancement

  • Prepare a Concentrated Stock Solution: First, attempt to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock.

  • Prepare a Series of Buffers: Prepare your desired aqueous buffer (e.g., PBS, TRIS) at a range of pH values. We recommend starting from pH 7.5 and testing up to pH 9.0 in 0.5 unit increments.

  • Titration and Observation: While vortexing a small volume of each buffer, slowly add your concentrated stock solution dropwise to reach the desired final concentration.

  • Equilibration and Assessment: Allow the solutions to equilibrate for at least one hour at your experimental temperature. Visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.[6]

Causality: By raising the pH above the pKa of the sulfonamide group, we shift the equilibrium towards the more soluble, ionized form of the molecule, as described by the Henderson-Hasselbalch equation.[3][4]

If pH adjustment is not feasible for your experimental system (e.g., due to cell viability or protein stability constraints), using a co-solvent system is the next logical step.[7][8]

Protocol: Co-Solvent Screening for Improved Solubility

  • Select Co-solvents: Common, biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG-400), and Propylene Glycol.[9][10]

  • Prepare Co-solvent/Buffer Mixtures: Create a matrix of co-solvent concentrations. For example, prepare your primary aqueous buffer containing 1%, 2%, 5%, and 10% (v/v) of each selected co-solvent.

  • Determine Solubility: Use the shake-flask method. Add an excess amount of 6-Methoxy-5-methylpyridine-3-sulfonamide to a vial containing each co-solvent/buffer mixture.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Analyze: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid. Dilute the filtrate and analyze the concentration using a validated HPLC method to determine the solubility in each condition.[6]

Data Presentation: Example Co-Solvent Solubility Data

Co-SolventConcentration (% v/v)Solubility (µg/mL)
None (Buffer Only)0%< 5
DMSO5%50
Ethanol5%35
PEG-4005%75
Propylene Glycol5%45

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[8] This makes the environment more favorable for a hydrophobic solute, effectively increasing its solubility.

Issue 2: Long-Term Stability - Compound Crashes Out of Solution Over Time

Even if initial dissolution is successful, the compound may precipitate over hours or days, especially if the solution is supersaturated.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug within their central cavity.[1][9]

Protocol: Solubility Enhancement with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Dissolve varying concentrations of the chosen cyclodextrin (e.g., 1%, 2.5%, 5% w/v) in your desired aqueous buffer.

  • Complexation: Add an excess amount of 6-Methoxy-5-methylpyridine-3-sulfonamide to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 48-72 hours at a constant temperature.

  • Analyze: Filter the solutions to remove undissolved solid and determine the concentration of the dissolved compound via HPLC, as previously described.

Causality: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. The hydrophobic portion of the sulfonamide partitions into this cavity, forming a host-guest complex that has a much higher aqueous solubility than the drug molecule alone.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting solubility issues with 6-Methoxy-5-methylpyridine-3-sulfonamide.

Solubility_Workflow Start Start: Solubility Issue Identified Check_pH Is pH adjustment compatible with experiment? Start->Check_pH Adjust_pH Protocol 1.1: Increase buffer pH to > 8.0 Check_pH->Adjust_pH Yes CoSolvent Protocol 1.2: Screen Co-solvents (DMSO, PEG-400, Ethanol) Check_pH->CoSolvent No Check_Success_pH Solubility Achieved? Adjust_pH->Check_Success_pH Check_Success_pH->CoSolvent No End_Success End: Proceed with Experiment Check_Success_pH->End_Success Yes Check_Success_CoSolvent Solubility Achieved? CoSolvent->Check_Success_CoSolvent Excipients Protocol 2.1: Use Solubilizing Excipients (e.g., Cyclodextrins) Check_Success_CoSolvent->Excipients No Check_Success_CoSolvent->End_Success Yes Check_Success_Excipients Solubility Achieved? Excipients->Check_Success_Excipients Advanced Consider Advanced Methods: - Solid Dispersions - Nanonization Check_Success_Excipients->Advanced No Check_Success_Excipients->End_Success Yes End_Fail Contact Technical Support for further consultation Advanced->End_Fail

Caption: Logical workflow for addressing solubility issues.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Available at: [Link]

  • Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. Available at: [Link]

  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]

  • Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available at: [Link]

  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Available at: [Link]

  • PubMed. (n.d.). Solubility studies of silver sulfonamides. Available at: [Link]

  • The BMJ. (2026). SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • Karger. (n.d.). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. Available at: [Link]

  • Redalyc. (n.d.). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Available at: [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • PMC. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

Sources

Optimization

Stability testing of 6-Methoxy-5-methylpyridine-3-sulfonamide under different conditions

Technical Support Center: Stability Testing of 6-Methoxy-5-methylpyridine-3-sulfonamide Welcome to the technical support center for the stability testing of 6-Methoxy-5-methylpyridine-3-sulfonamide. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 6-Methoxy-5-methylpyridine-3-sulfonamide

Welcome to the technical support center for the stability testing of 6-Methoxy-5-methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing a robust stability testing program for this novel pyridine sulfonamide. The information herein is grounded in established scientific principles and regulatory expectations, offering a comprehensive framework for your experimental design and troubleshooting.

I. Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential data on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] These studies are fundamental to determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways.[2] Ultimately, the data generated will inform the selection of appropriate formulations, packaging, storage conditions, and the determination of the drug's shelf life or re-test period.[2][3]

This guide will focus on two key aspects of stability testing as they apply to 6-Methoxy-5-methylpyridine-3-sulfonamide:

  • Forced Degradation Studies: These studies intentionally expose the drug substance to extreme stress conditions to identify its degradation pathways and to support the development of a stability-indicating analytical method.[4]

  • Long-Term Stability Studies: These studies monitor the drug substance over an extended period under recommended storage conditions to establish its shelf life.[4]

While specific stability data for 6-Methoxy-5-methylpyridine-3-sulfonamide is not publicly available, this guide will leverage established principles for sulfonamides and pyridine derivatives to provide a robust framework for your investigations.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges you may encounter during the stability testing of 6-Methoxy-5-methylpyridine-3-sulfonamide.

A. Forced Degradation Studies

Question 1: What are the primary objectives of a forced degradation study for 6-Methoxy-5-methylpyridine-3-sulfonamide?

Answer: The primary goals of a forced degradation study for this compound are to:

  • Identify Potential Degradants: To intentionally generate degradation products under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to understand the molecule's potential degradation pathways.[2][3]

  • Develop and Validate a Stability-Indicating Method: The generated degradants are crucial for developing and validating an analytical method (typically HPLC) that can accurately separate and quantify the parent drug from its degradation products.[3][5] This ensures that the method is "stability-indicating."

  • Elucidate Degradation Mechanisms: Understanding how the molecule degrades helps in developing stable formulations and selecting appropriate packaging.[3]

  • Assess Intrinsic Stability: These studies provide a rapid assessment of the molecule's inherent stability.[2]

Question 2: What stress conditions should I apply for the forced degradation of 6-Methoxy-5-methylpyridine-3-sulfonamide?

Answer: A comprehensive forced degradation study should include the following conditions. The goal is to achieve 2-20% degradation of the drug substance to ensure that degradants are detectable without excessively breaking down the main component.[6]

Stress ConditionRecommended ParametersRationale & Potential Degradation Pathways for Pyridine Sulfonamides
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60-80°C).[5]Sulfonamides are generally more susceptible to degradation under acidic conditions.[5] Cleavage of the sulfonamide (S-N) bond is a primary degradation pathway.[7] For pyridine derivatives, protonation of the ring nitrogen can make the ring more susceptible to nucleophilic attack.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60-80°C).[5]Sulfonamides are generally more stable in neutral to alkaline conditions.[5] The anionic form of sulfonamides, which is more prevalent at higher pH, is less sensitive to hydrolysis.[5][8] However, ester or other labile functional groups could be susceptible.
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[5]The pyridine ring and the sulfonamide group can be susceptible to oxidation. N-oxidation of the pyridine ring is a possible pathway. The sulfur atom in the sulfonamide group can also be oxidized.
Thermal Degradation Dry heat (e.g., 60-100°C) for the solid drug substance.[5] For solutions, heating in a suitable solvent.[5]The thermal stability of pyridine derivatives can vary. Decomposition may involve ring opening or side-chain reactions.[9]
Photodegradation Exposure to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[5] A control sample should be kept in the dark under the same conditions.[5]The aromatic pyridine ring in the molecule acts as a chromophore, making it susceptible to photodegradation upon exposure to UV light.[7] Degradation can be influenced by pH and the presence of dissolved organic matter.[10]

Troubleshooting Guide: Forced Degradation

  • Issue: No degradation is observed under initial stress conditions.

    • Solution: Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, be mindful that overly harsh conditions can lead to secondary degradation products that may not be relevant to real-world stability.

  • Issue: Excessive degradation (>20%) is observed.

    • Solution: Reduce the severity of the stress conditions.[6] For example, use a lower temperature, a shorter exposure time, or a more dilute stressor. The goal is to achieve a target degradation of 5-20%.

  • Issue: Poor peak shape or resolution in the HPLC analysis of stressed samples.

    • Solution: Ensure that the samples are properly neutralized before injection, especially after acid and base hydrolysis.[5] Also, ensure that the sample is adequately diluted in the mobile phase.[5] Filtering the sample through a 0.45 µm membrane filter before injection is also recommended.[5]

B. Long-Term Stability Studies

Question 3: What are the standard conditions for long-term stability testing according to ICH guidelines?

Answer: The International Council for Harmonisation (ICH) provides guidelines for stability testing. The choice of conditions depends on the climatic zone for which the drug is intended.[1][11]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table adapted from ICH Q1A(R2) guidelines.[11][12]

Question 4: How frequently should samples be tested during a long-term stability study?

Answer: The sampling frequency should be sufficient to establish the stability profile of the drug substance. A typical testing schedule for a long-term study is:

  • First Year: Every 3 months (0, 3, 6, 9, 12 months)

  • Second Year: Every 6 months

  • Subsequent Years: Annually

For accelerated and intermediate studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[11]

Troubleshooting Guide: Long-Term Stability

  • Issue: An unexpected out-of-specification (OOS) result is obtained.

    • Solution: A thorough investigation is required. This should include a review of the analytical data, a check of the stability chamber conditions, and an examination of the sample's storage history. Re-testing of the sample may be necessary.

  • Issue: Significant variability in results between time points.

    • Solution: This could indicate issues with the analytical method's reproducibility or heterogeneity in the drug substance batch. A review of the method validation data and an assessment of the batch's uniformity are warranted.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments.

A. Forced Degradation Protocol
  • Solution Preparation: Prepare a stock solution of 6-Methoxy-5-methylpyridine-3-sulfonamide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[5][7]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Expose the solid drug substance to 80°C in an oven for 48 hours.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • For acid and base hydrolysis, neutralize the samples before dilution.[5]

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Filter the samples through a 0.45 µm filter before injection into the HPLC system.[5]

B. Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential for separating and quantifying 6-Methoxy-5-methylpyridine-3-sulfonamide from its degradation products.[5]

  • HPLC System: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector is typically used.[5]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradants. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: The wavelength should be chosen based on the UV absorbance maximum of the drug substance and its degradation products. A PDA detector is advantageous for monitoring multiple wavelengths.[5]

  • Column Temperature: The column should be maintained at a constant temperature (e.g., 25-40°C) to ensure reproducibility.[5]

IV. Visualization of Workflows and Pathways

A. Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Drug_Substance 6-Methoxy-5-methylpyridine-3-sulfonamide Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Drug_Substance->Stock_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal (80°C) Stock_Solution->Thermal Expose to Stress Photo Photolysis (ICH Q1B) Stock_Solution->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute Sample Neutralize->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC-PDA Analysis Filter->HPLC Identify Identify Degradants HPLC->Identify Pathway Elucidate Degradation Pathways HPLC->Pathway Method Validate Stability-Indicating Method HPLC->Method

Caption: Workflow for Forced Degradation Studies.

B. Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 6-Methoxy-5-methylpyridine-3-sulfonamide SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage Acid/Base N_Oxide Pyridine N-Oxide Parent->N_Oxide Oxidizing Agent SO_Oxidation Sulfur Oxidation Parent->SO_Oxidation Oxidizing Agent Ring_Opening Pyridine Ring Opening Parent->Ring_Opening UV/Vis Light Desulfonation Desulfonation Parent->Desulfonation UV/Vis Light Sulfonic_Acid Pyridine Sulfonic Acid Derivative SN_Cleavage->Sulfonic_Acid Aminopyridine Aminopyridine Derivative SN_Cleavage->Aminopyridine

Caption: Potential Degradation Pathways for 6-Methoxy-5-methylpyridine-3-sulfonamide.

V. References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (n.d.). Retrieved from

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26). Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). Retrieved from

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). Retrieved from

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (2025, August 10). Retrieved from

  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012, June 30). Retrieved from

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (n.d.). Retrieved from

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. (2025, October 16). Retrieved from

  • Stability tests according to ICH Q1A (R2) - Memmert.com. (2012, October 12). Retrieved from

  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides - Benchchem. (n.d.). Retrieved from

  • Theoretical study on the thermal decomposition of pyridine - ResearchGate. (2025, August 6). Retrieved from

  • Full article: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate - Taylor & Francis Online. (2013, December 31). Retrieved from

Sources

Troubleshooting

Troubleshooting poor cell permeability of 6-Methoxy-5-methylpyridine-3-sulfonamide

Topic: 6-Methoxy-5-methylpyridine-3-sulfonamide Ticket ID: #PERM-PYR-003 Assigned Scientist: Dr. Alex V., Senior Application Scientist Status: Open for Resolution[1][2] Executive Summary You are encountering poor cell pe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methoxy-5-methylpyridine-3-sulfonamide

Ticket ID: #PERM-PYR-003 Assigned Scientist: Dr. Alex V., Senior Application Scientist Status: Open for Resolution[1][2]

Executive Summary

You are encountering poor cell permeability with 6-Methoxy-5-methylpyridine-3-sulfonamide . This is a common bottleneck for primary sulfonamides attached to heteroaromatic rings.[2] The issue is rarely a single factor; it is typically a convergence of high Polar Surface Area (PSA) , Hydrogen Bond Donor (HBD) count , and P-glycoprotein (P-gp) efflux liability .

This guide moves beyond generic advice. We will deconstruct the molecule’s physicochemical profile, isolate the specific barrier, and provide validated protocols to resolve it.

Phase 1: The Diagnostic Workflow

Before altering your synthesis or formulation, you must identify where the molecule is failing.[2] Use this logic flow to diagnose the root cause.

TroubleshootingFlow Start Start: Low Cellular Activity SolubilityCheck Step 1: Solubility Check (Is it dissolved?) Start->SolubilityCheck PAMPA Step 2: PAMPA Assay (Passive Diffusion) SolubilityCheck->PAMPA Clear SolubilityFail Precipitation observed SolubilityCheck->SolubilityFail Turbid Caco2 Step 3: Caco-2 (A-B / B-A) (Active Transport) PAMPA->Caco2 High Flux PassiveFail Low PAMPA Pe (< 1.0) PAMPA->PassiveFail Low Flux EffluxFound Efflux Ratio > 2.0 Caco2->EffluxFound Asymmetric Transport Formulation Solution: Formulation (Cyclodextrins/pH adj.) SolubilityFail->Formulation ChemMod Solution: Chem Modification (Prodrug/Bioisostere) PassiveFail->ChemMod Inhibitor Solution: Co-dosing (P-gp Inhibitor) EffluxFound->Inhibitor

Figure 1: Diagnostic decision tree for isolating permeability failure modes.

Phase 2: Physicochemical Analysis (The "Why")

Your molecule is not just a "pyridine sulfonamide"; it is a specific arrangement of functional groups that dictates its behavior in a lipid bilayer.[2]

The Culprit: The Primary Sulfonamide (


) 
The primary sulfonamide group is the main contributor to your permeability issues.
  • High Polarity: The

    
     moiety adds ~40-50 
    
    
    
    to the Topological Polar Surface Area (TPSA).[1][2]
  • H-Bond Donors: It contributes 2 Hydrogen Bond Donors (HBD). Lipinski’s Rule of 5 suggests HBD < 5, but for passive diffusion into tight cells (like Caco-2 or BBB), keeping HBD

    
     2 total is preferred.[2]
    
  • Ionization Clash:

    • Pyridine Nitrogen (

      
      ):  Weakly basic (
      
      
      
      due to electron-withdrawing sulfonamide).[1][2]
    • Sulfonamide Nitrogen (

      
      ):  Acidic (
      
      
      
      ).[1][2]
    • Result: At physiological pH (7.4), the molecule is largely neutral, which is good, but the local polarity of the sulfonamide "head" prevents it from shedding its water shell to enter the lipid membrane.

PropertyValue (Est.)Impact on Permeability
MW ~202 DaPositive. Small size favors diffusion.[1][2]
cLogP ~0.8 - 1.2Negative. Too low.[2] Ideal range is 2.0 - 3.5 for passive entry.[2]
TPSA ~80-90

Caution. >80

often signals poor CNS/Cell penetration.[1][2]
H-Bond Donors 2Manageable , but combined with low LogP, it hinders membrane entry.[2]
Phase 3: Biological Barriers (The "Efflux" Problem)

Sulfonamides are notorious substrates for P-glycoprotein (P-gp/MDR1) and BCRP efflux transporters.[1][2]

Symptoms of Efflux:

  • You see activity in cell-free assays (enzyme inhibition) but zero activity in whole-cell assays.[1][2]

  • In Caco-2, the transport from Basolateral-to-Apical (B

    
    A) is significantly higher than Apical-to-Basolateral (A
    
    
    
    B).[1][2]

The Mechanism: Even if the methoxy/methyl groups help the molecule enter the membrane, P-gp pumps it back out before it reaches the cytoplasm.

EffluxMechanism Extracellular Extracellular Space (Apical) Membrane Lipid Bilayer P-gp Pump Membrane:pump->Extracellular Active Efflux (High Rate) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Slow Diffusion Drug Compound Drug->Membrane Passive Entry

Figure 2: Kinetic trap caused by P-gp efflux.[2] The efflux rate (


) exceeds the passive diffusion rate (

).
Phase 4: Troubleshooting FAQs & Solutions
Q1: My compound precipitates in the cell media. Is this permeability or solubility?

A: This is a solubility artifact masquerading as poor permeability.[1][2]

  • The Issue: The 6-methoxy and 5-methyl groups increase lipophilicity slightly, but the planar aromatic rings can cause "

    
    -stacking" aggregation in aqueous media.[2]
    
  • The Fix:

    • DMSO Limit: Ensure final DMSO concentration is < 0.5% (cells tolerate this).

    • Cosolvent: Add HP-

      
      -Cyclodextrin  (0.5-1.0%) to the media. It encapsulates the lipophilic core without affecting membrane permeability, keeping the "free fraction" available for diffusion.
      
Q2: I confirmed it's soluble. How do I fix the passive diffusion?

A: You need to mask the polarity of the sulfonamide.

  • Chemical Strategy (Prodrugs):

    • N-Alkylation: "Cap" the sulfonamide nitrogen with a methyl group (creates a secondary sulfonamide).[1][2] This removes one HBD and increases lipophilicity.[2]

    • N-Acetylation: Create an N-acetyl sulfonamide.[1][2] This is often cleaved by intracellular esterases/amidases, regenerating your active parent compound inside the cell.[2]

  • Bioisosteres:

    • Replace

      
       with a Sulfonimidamide  (
      
      
      
      ).[1][2] This changes the geometry and H-bond capability, often bypassing efflux pumps.[2]
Q3: How do I confirm if P-gp is the problem?

A: Run a Bidirectional Caco-2 Assay with Verapamil .

  • Protocol:

    • Run standard Caco-2 (A

      
      B and B
      
      
      
      A).[2]
    • Calculate Efflux Ratio (ER) =

      
      .[1][2]
      
    • If ER > 2.0, you have efflux.[2]

    • Validation: Repeat the assay with Verapamil (50-100

      
      M)  (a P-gp inhibitor).[1][2] If the ER drops to ~1.0, P-gp is definitely the culprit.[2]
      
Phase 5: Validated Experimental Protocols
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for high-throughput screening of passive diffusion only.

  • Preparation:

    • Donor Plate: 96-well filter plate (0.45

      
      m PVDF).[1][2] Coat membrane with 5 
      
      
      
      L of 1% Lecithin in Dodecane.[2]
    • Acceptor Plate: 96-well PTFE plate filled with 300

      
      L PBS (pH 7.4).[1][2]
      
  • Dosing:

    • Prepare 10 mM stock of 6-Methoxy-5-methylpyridine-3-sulfonamide in DMSO.[2]

    • Dilute to 50

      
      M in PBS (Donor Solution).[2] Add 200 
      
      
      
      L to Donor Plate wells.
  • Incubation:

    • Sandwich the plates (Donor on top of Acceptor).

    • Incubate at 25°C for 16 hours in a humidity chamber (critical to prevent evaporation).

  • Analysis:

    • Separate plates.[2] Analyze both Donor and Acceptor wells via LC-MS/MS or UV-Vis.[2]

    • Calculation: Calculate Effective Permeability (

      
      ).
      
    • Success Criterion:

      
       cm/s indicates good passive permeability.[1][2]
      
Protocol B: Caco-2 with Inhibitor (The "Gold Standard")

Use this to confirm efflux liability.

  • Cell Culture:

    • Use Caco-2 cells (Passage 40-60) seeded on Transwell inserts.[1][2]

    • Culture for 21 days to ensure tight junction formation (Verify TEER > 300

      
      ).[2]
      
  • Dosing Solutions:

    • Solution A: 10

      
      M Test Compound in HBSS (pH 7.4).
      
    • Solution B: 10

      
      M Test Compound + 100 
      
      
      
      M Verapamil
      .[1][2]
  • Transport Experiment:

    • Group 1 (Control): Add Solution A to Apical (A) side; HBSS to Basolateral (B). (A

      
      B).
      
    • Group 2 (Efflux): Add Solution A to Basolateral (B) side; HBSS to Apical (A). (B

      
      A).
      
    • Group 3 (Inhibition): Repeat Groups 1 & 2 using Solution B (with Verapamil).

  • Sampling:

    • Take 50

      
      L aliquots from the receiver compartment at 30, 60, 90, and 120 min.
      
  • Interpretation:

OutcomeDiagnosisAction
ER > 2.0 (Control)Efflux SuspectedProceed to inhibition data.
ER

1.0
(with Verapamil)
P-gp ConfirmedModify structure (N-methylation) or co-formulate.
Low

(both directions)
Poor Passive DiffusionIncrease Lipophilicity (LogP).[1][2]
References
  • Vertex Pharmaceuticals. "Lead Optimization of a Pyrazole Sulfonamide Series... Identification of CNS Penetrant Compounds." Journal of Medicinal Chemistry. (Demonstrates "capping" sulfonamides to improve permeability).

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[2] Wiley-Interscience.[2] (The definitive text on PAMPA/Caco-2 physics).

  • Nature Protocols. "Protocol for Caco-2 assays in drug discovery." Nature Protocols. (Standardized methodology for efflux assays).

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[2] Elsevier.[2] (Reference for TPSA and H-bond donor rules).

Sources

Optimization

Technical Support Center: Purification of 6-Methoxy-5-methylpyridine-3-sulfonamide

Welcome to the technical support center for the synthesis and purification of 6-Methoxy-5-methylpyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to address comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-Methoxy-5-methylpyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. Our goal is to provide practical, field-tested solutions to help you achieve high purity and yield.

Troubleshooting & Purification Protocols

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflow.

Q1: My initial analysis (TLC, crude NMR) shows multiple spots/peaks. What are the likely impurities in my crude 6-Methoxy-5-methylpyridine-3-sulfonamide?

A1: Understanding the potential impurities is the first step toward effective purification. Based on a typical synthetic route involving chlorosulfonation of 2-methoxy-3-methylpyridine followed by amination with ammonia, the following impurities are common:

  • Unreacted Starting Material: 6-Methoxy-5-methylpyridine. This is a relatively non-polar, basic impurity.

  • Hydrolyzed Intermediate: 6-Methoxy-5-methylpyridine-3-sulfonic acid. This is a highly polar, acidic byproduct formed if the intermediate sulfonyl chloride is exposed to water.[1]

  • Residual Salts: Inorganic salts like ammonium chloride or triethylamine hydrochloride (if an amine base is used) may be present from the workup.

  • Disulfonamide: While less common with ammonia, reaction of the product with another molecule of the sulfonyl chloride intermediate can lead to a disulfonamide impurity.[1]

A summary of these potential impurities and their characteristics is provided below.

Table 1: Potential Impurities and Key Characteristics

Impurity Chemical Structure (Hypothetical) Polarity Acidity/Basicity Removal Strategy
6-Methoxy-5-methylpyridine Pyridine-OCH₃-CH₃ Low-Medium Basic Acid wash, Column Chromatography
6-Methoxy-5-methylpyridine-3-sulfonic acid Pyridine-OCH₃-CH₃-SO₃H High Acidic Base wash (e.g., NaHCO₃ wash), Recrystallization
Inorganic Salts e.g., NH₄Cl Very High Neutral/Acidic Aqueous workup/washing

| Disulfonamide | R-SO₂-NH-SO₂-R | Medium-High | Acidic (N-H) | Column Chromatography, Recrystallization |

Q2: My crude product is a sticky solid or oil after the initial workup. What is the best first step for purification?

A2: A sticky or oily crude product often indicates the presence of residual solvents and a mixture of impurities. A robust aqueous workup is the most effective initial step before attempting more refined techniques like recrystallization or chromatography.

Protocol: Acid-Base Aqueous Workup

This procedure is designed to remove both acidic and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This step protonates the basic starting material (6-methoxy-5-methylpyridine), making it water-soluble and removing it into the aqueous layer.[2]

  • Base Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove the highly polar, acidic sulfonic acid byproduct.[1]

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

The resulting solid should be significantly purer and more amenable to subsequent purification.

Q3: I'm struggling with recrystallization. How do I select the right solvent, and what should I do if the product "oils out"?

A3: Recrystallization is a powerful technique for purifying crystalline solids. The key is selecting a solvent where your product has high solubility at high temperatures but low solubility at low temperatures.[3] For sulfonamides, polar protic solvents or their mixtures with water are often effective.[4][5]

Table 2: Recommended Solvents for Recrystallization of Sulfonamides

Solvent System Rationale & Use Case
95% Ethanol Good general-purpose solvent. Dissolves the sulfonamide when hot and allows for good crystal formation upon slow cooling.[5]
Isopropanol/Water (e.g., 70-80% IPA) The water acts as an anti-solvent. This system is excellent for moderately polar compounds and can be fine-tuned by adjusting the water content.[4]

| Ethyl Acetate/Hexane | A good choice if the product is less polar. Dissolve in a minimum of hot EtOAc and add hexane as the anti-solvent until the solution turns cloudy.[6] |

Protocol: Single-Solvent Recrystallization (Using 95% Ethanol)

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol needed to just fully dissolve the solid at boiling point.[3][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This prevents premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the crystal surface.[4]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting "Oiling Out":

"Oiling out" occurs when the product separates as a liquid instead of a solid.[4] This often happens if the solution is too concentrated or cools too quickly.

  • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Using a solvent mixture (e.g., ethanol-water) can also resolve this issue.[4]

Q4: Recrystallization wasn't sufficient. How can I use column chromatography to separate closely related impurities?

A4: Column chromatography is ideal for separating compounds with similar polarities.[2] For pyridine sulfonamides, silica gel is the standard stationary phase. The basic nature of the pyridine ring can sometimes cause peak tailing on acidic silica gel.[7]

Workflow for Developing a Chromatography Method:

Caption: Workflow for purification by column chromatography.

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired product has an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane) and carefully pack the column.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with your chosen mobile phase. A gradient elution, where the polarity is gradually increased (e.g., from 10% EtOAc in hexane to 40% EtOAc), is often most effective for separating multiple components.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 6-Methoxy-5-methylpyridine-3-sulfonamide.[2]

Table 3: Suggested Mobile Phases for TLC and Column Chromatography

Solvent System Polarity Typical Application Notes
Hexane / Ethyl Acetate Low to Medium Good starting point for separating moderately polar compounds.[8][9] Start with a low ratio of EtOAc (e.g., 9:1 Hex:EtOAc) and gradually increase polarity.
Dichloromethane / Methanol Medium to High Effective for more polar compounds that do not move in Hex/EtOAc. A small amount of methanol (1-5%) can significantly increase polarity.

| Dichloromethane / Acetone | Medium | An alternative to Hex/EtOAc with different selectivity. | |

To mitigate peak tailing, a small amount of triethylamine (~0.1-0.5%) can be added to the mobile phase to neutralize active silanol sites on the silica gel.[7]

Frequently Asked Questions (FAQs)

Q: My final yield is very low after purification. Why? A: Low yield after purification can stem from several factors:

  • Excessive Solvent in Recrystallization: Using too much hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[4] Always use the minimum amount required for dissolution.

  • Premature Crystallization: During hot filtration, the product can crystallize on the filter paper if the solution cools too quickly. Use pre-heated glassware to prevent this.[4]

  • Inappropriate Chromatography Conditions: If the product is very polar, it might not elute from the silica column effectively. Conversely, if the mobile phase is too polar, the product might elute too quickly with impurities.

Q: My final product has a persistent yellow or brown color. How can I remove it? A: Colored impurities are common in aromatic syntheses. During the recrystallization protocol, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step.[3] The charcoal will adsorb the colored impurities, which are then removed during the hot filtration.

Q: Why is purity so critical for this specific molecule? A: 6-Methoxy-5-methylpyridine-3-sulfonamide and related structures are often key intermediates in the synthesis of pharmacologically active compounds, such as PI3K/mTOR dual inhibitors for cancer therapy.[10] In drug development, even small amounts of impurities can lead to unforeseen side effects or reduced efficacy, making high purity an absolute requirement for downstream applications.

Purification Decision Workflow:

G start Crude Product Purity < 95%? wash Perform Acid-Base Aqueous Wash start->wash recrystallize Attempt Recrystallization wash->recrystallize check_purity1 Purity > 99%? recrystallize->check_purity1 end_ok Final Product (High Purity) check_purity1->end_ok Yes chromatography Run Silica Gel Column Chromatography check_purity2 Purity > 99%? chromatography->check_purity2 check_purity2->end_ok Yes end_fail Re-evaluate Synthesis or Characterize Impurity check_purity2->end_fail No check_p_1 check_p_1 check_p_1->chromatography No

Caption: Decision tree for selecting a purification strategy.

References

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 18, 2026, from [Link]

  • Production of pyridine-3-sulfonic acid. (1992). Google Patents.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). HETEROCYCLES, 102(7). Retrieved February 18, 2026, from [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. Retrieved February 18, 2026, from [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. (2019). MDPI. Retrieved February 18, 2026, from [Link]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. (n.d.). Synlett. Retrieved February 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PMC. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methoxy-5-methylpyridine-3-sulfonamide Bioassay Protocols

Status: Active Ticket ID: REF-6M5MP-3S-GUIDE Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 24, 2024 Executive Summary & Compound Profile Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: REF-6M5MP-3S-GUIDE Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 24, 2024

Executive Summary & Compound Profile

Welcome to the technical support hub for 6-Methoxy-5-methylpyridine-3-sulfonamide . This guide addresses the specific physicochemical challenges associated with this scaffold—specifically the interplay between the lipophilic 5-methyl/6-methoxy substituents and the polar sulfonamide pharmacophore.

Unlike simple benzene sulfonamides, the pyridine core introduces a specific pKa duality that complicates standard screening buffers. This guide refines your protocols to prevent false negatives (due to precipitation) and false positives (due to zinc chelation interference).

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Bioassay
Core Structure Pyridine-3-sulfonamideAmphoteric nature (Pyridine N is basic; Sulfonamide N is acidic).[1][2]
Substituents 6-Methoxy, 5-MethylIncreased Lipophilicity . Higher risk of aggregation compared to unsubstituted analogs.
pKa (Calc.) ~9.8 (Sulfonamide NH)Requires pH > 7.4 for optimal solubility; acidic buffers risk precipitation.
Primary Target Carbonic Anhydrase (CA)Sulfonamide acts as a Zinc (Zn²⁺) binding group (ZBG).
Solubility Low in pure water; High in DMSOCritical: Susceptible to "crash-out" upon rapid aqueous dilution.

Module 1: Solubility & Compound Management

The Issue: Users frequently report "loss of potency" or "variable IC50s" after 2+ hours. This is rarely degradation; it is almost always micro-precipitation . The methoxy/methyl groups make this compound prone to aggregating in standard PBS.

Protocol 1.1: The "Step-Down" Dilution Method

Do not pipette directly from 100% DMSO stock into the assay plate.

  • Stock Preparation: Dissolve compound to 10 mM in anhydrous DMSO.

  • Intermediate Dilution (The Critical Step):

    • Create a 10x working solution in a buffer containing 5-10% DMSO .

    • Why? This prevents the "solvent shock" that occurs when a hydrophobic molecule hits a 100% aqueous environment, creating a supersaturated cloud that slowly precipitates.

  • Final Assay Addition: Add the 10x solution to your assay well (final DMSO 0.5-1%).

Visual Workflow: Solubility Optimization

SolubilityWorkflow Stock 10 mM Stock (100% DMSO) Direct Direct Addition (100% Aqueous) Stock->Direct Avoid Intermed Intermediate Plate (10% DMSO + Buffer) Stock->Intermed Step-Down Dilution Precip Micro-Precipitation (False Negative) Direct->Precip Shock Nucleation AssayWell Final Assay Well (1% DMSO) Intermed->AssayWell Transfer Data Stable IC50 (Valid Data) AssayWell->Data Equilibrium

Caption: Figure 1. The "Step-Down" dilution strategy mitigates solvent shock, preventing the micro-precipitation often seen with methoxy-substituted pyridines.

Module 2: Bioassay Optimization (Carbonic Anhydrase Focus)

This scaffold is a classic Zinc-Binding Group (ZBG). The most common assay is the Esterase Activity Assay (using p-nitrophenyl acetate) or the CO₂ Hydration Assay .

Protocol 2.1: Controlling Zinc Interference

The Risk: The sulfonamide nitrogen binds Zn²⁺ in the enzyme's active site. However, if your buffer contains chelators (EDTA/EGTA), they will strip the Zn²⁺ from the enzyme before the drug can bind, or the drug will chelate free Zn²⁺ in solution, leading to complex kinetics.

Refined Assay Buffer Formulation:

  • Base: 50 mM HEPES or Tris-SO₄ (Avoid Phosphate; it can compete for the Zn site).

  • pH: 7.5 – 8.0 (Crucial: The sulfonamide must be deprotonated to bind Zn effectively).

  • Additives: 0.01% Triton X-100 (Prevents promiscuous aggregation).

  • Strict Exclusion: NO EDTA or EGTA.

Protocol 2.2: Thermal Shift Assay (TSA) for Binding Validation

If kinetic data is noisy, validate binding physically using TSA (Differential Scanning Fluorimetry).

  • Protein: 2–5 µM Carbonic Anhydrase (e.g., hCA II).

  • Dye: SYPRO Orange (5x final).

  • Compound: 50 µM (ensure >10x [Protein]).

  • Readout: A positive shift (

    
    ) confirms specific binding to the folded state, ruling out aggregation artifacts.
    
Visual Logic: Mechanism of Action & Interference

MOA_Interference Substrate Substrate (p-NPA / CO2) Enzyme Carbonic Anhydrase (Zn2+ Active Site) Enzyme->Substrate Catalysis Compound 6-Methoxy-5-methyl- pyridine-3-sulfonamide Compound->Enzyme Specific Binding (Sulfonamide-Zn Coord) Agg Colloidal Aggregation (Promiscuous Inhibition) Compound->Agg Low Solubility No Detergent EDTA Buffer Contaminant (EDTA/EGTA) EDTA->Enzyme Strips Zn2+ (False Positive) Agg->Enzyme Sequesters Enzyme (False Positive) caption Figure 2: Competitive binding pathways. Red paths indicate interference mechanisms (Chelation or Aggregation) that must be controlled.

Caption: Figure 2. Competitive binding pathways. Red paths indicate interference mechanisms (Chelation or Aggregation) that must be controlled via buffer optimization.

Troubleshooting Guide & FAQs

Q1: My IC50 shifts significantly when I change the incubation time. Why?

Diagnosis: This is a hallmark of time-dependent precipitation or slow-binding kinetics . Solution:

  • Check Solubility: Run a nephelometry or absorbance scan (600 nm) of the compound in assay buffer without enzyme. If OD increases over time, the compound is crashing out.

  • Check Kinetics: Sulfonamides are generally fast-on/fast-off. If you see slow-binding (potency increases over hours), ensure the enzyme is stable. Add 0.01% BSA to stabilize the protein.[3]

Q2: The compound shows activity against unrelated enzymes (e.g., Kinases). Is it a PAINS?

Diagnosis: While pyridine sulfonamides are not classic PAINS (Pan-Assay Interference Compounds) like rhodanines, the 6-methoxy group can be metabolically labile or prone to redox interference in some contexts. Solution:

  • Detergent Test: Repeat the assay with 0.01% Triton X-100 . If the "inhibition" disappears, the compound was acting as a colloidal aggregator (a non-specific artifact), not a true inhibitor [1].

Q3: Can I use stored stock solutions?

Diagnosis: Sulfonamides are chemically stable, but the DMSO stock absorbs water from the air (hygroscopic). Solution:

  • Water in DMSO drastically reduces the solubility of this lipophilic compound.

  • Rule: Discard stocks >1 month old if not stored in a desiccator. Always use fresh DMSO for critical IC50 curves.

Data Analysis: Validating the Hit

Use this checklist to ensure your data is publishable.

Validation StepAcceptance CriteriaFailure Action
Hill Slope 0.8 – 1.2If > 1.5, suspect aggregation or stoichiometric binding issues.
Max Inhibition > 90% at saturationIf < 80%, suspect solubility limit reached before saturation.
Detergent Sensitivity IC50 unchanged with 0.01% TritonIf IC50 increases 10x with detergent, it is a false positive.
Z' Factor > 0.5Optimize enzyme concentration or read time.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Baell, J. B., & Holloway, G. A. (2010).[4][5] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[5] Journal of Medicinal Chemistry, 53(7), 2719-2740.[5]

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.

For further assistance, please contact the Application Science team with your specific assay buffer composition and plate reader settings.

Sources

Reference Data & Comparative Studies

Validation

6-Methoxy-5-methylpyridine-3-sulfonamide efficacy vs other sulfonamides

Topic: Technical Evaluation: 6-Methoxy-5-methylpyridine-3-sulfonamide (MMP-3S) as a Carbonic Anhydrase Inhibitor Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Evaluation: 6-Methoxy-5-methylpyridine-3-sulfonamide (MMP-3S) as a Carbonic Anhydrase Inhibitor Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Executive Summary

6-Methoxy-5-methylpyridine-3-sulfonamide (MMP-3S) represents a distinct subclass of heteroaromatic sulfonamides designed to optimize the selectivity profile of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical benzene-sulfonamides (e.g., Sulfanilamide) or thiadiazole-sulfonamides (e.g., Acetazolamide), the pyridine core of MMP-3S introduces a specific electronic and steric environment that modulates the acidity (pKa) of the sulfonamide zinc-binding group (ZBG).

This guide evaluates the efficacy of MMP-3S, positioning it as a probe for isoform-selective inhibition , specifically targeting tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II).

Mechanistic Profile & Structure-Activity Relationship (SAR)

The efficacy of MMP-3S is governed by two critical structural factors: the pyridine nitrogen and the 5,6-substitution pattern .

  • Zinc Coordination (Primary Mechanism): Like all sulfonamide CAIs, MMP-3S acts as a transition state analogue. The sulfonamide moiety (

    
    ) exists in an equilibrium between its neutral and ionized (
    
    
    
    ) forms. The anionic form coordinates directly to the
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of
    
    
    .[1]
  • The Pyridine Effect (pKa Modulation): The pyridine ring is electron-deficient compared to a benzene ring. However, the 6-methoxy (strong electron donor) and 5-methyl (weak electron donor) groups counteract this, fine-tuning the pKa of the sulfonamide group.

    • Hypothesis: The pKa of the sulfonamide NH in MMP-3S is likely in the range of 8.5–9.5. This is higher than Acetazolamide (pKa ~7.2), suggesting MMP-3S may have lower intrinsic affinity at physiological pH but potentially higher selectivity due to specific hydrophobic interactions in the enzyme's "selective pocket."

Diagram 1: Mechanism of Action (Zinc Coordination)

CA_Inhibition_Mechanism MMP3S MMP-3S (Neutral Form) Ionization Deprotonation (pKa ~8.5-9.5) MMP3S->Ionization Anion MMP-3S Anion (SO2NH-) Ionization->Anion Physiological pH ActiveSite CA Active Site (Zn2+ coordinated by 3x His) Anion->ActiveSite Entry to Pocket Displacement Displacement of Catalytic H2O/OH- ActiveSite->Displacement Complex Enzyme-Inhibitor Tetrahedral Complex Displacement->Complex Coordination to Zn2+ Inhibition Inhibition of CO2 Hydration Complex->Inhibition

Caption: Kinetic pathway of MMP-3S binding to the Carbonic Anhydrase active site zinc ion.

Comparative Efficacy Analysis

The following data synthesizes experimental trends for pyridine-3-sulfonamides versus standard clinical and research benchmarks.

Table 1: Efficacy Profile (Inhibition Constants,


) 
Compound ClassRepresentative AgentTarget: hCA II (Cytosolic)Target: hCA IX (Tumor)Selectivity (II/IX)Primary Application
Heterocyclic Sulfonamide Acetazolamide (AZA) 12 nM 25 nM ~0.5 (Non-selective)Glaucoma, Diuretic (Clinical)
Benzene Sulfonamide Sulfanilamide (SA) 240 nM 300 nM ~0.8 (Non-selective)Antibacterial (Historical)
Pyridine Sulfonamide MMP-3S (Target) ~50 - 200 nM ~20 - 80 nM > 2.5 (Selective) Hypoxic Tumor Probe

*Note: Values for MMP-3S are projected based on SAR data for 4/5/6-substituted pyridine-3-sulfonamides [1][2].

Key Comparative Insights:

  • Potency vs. Acetazolamide: MMP-3S is generally less potent than Acetazolamide against the ubiquitous hCA II isoform. This is a therapeutic advantage , as it reduces systemic side effects (e.g., paresthesia, metabolic acidosis) caused by inhibiting hCA II in red blood cells.

  • Selectivity for hCA IX: The methoxy-methyl substitution pattern provides lipophilic bulk that favors the hydrophobic pocket of the transmembrane isoform hCA IX (overexpressed in hypoxic tumors).

  • Solubility: The pyridine nitrogen improves water solubility compared to lipophilic benzene sulfonamides, enhancing bioavailability without requiring extensive salt formation.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the efficacy of MMP-3S, the Stopped-Flow CO2 Hydration Assay is the gold standard. This kinetic method measures the rate of catalytic conversion of


 to bicarbonate by tracking pH changes via a colorimetric indicator.

Protocol Validity:

  • Self-Validating: The assay must include a "blank" (uncatalyzed reaction) and a "positive control" (Acetazolamide) to ensure enzyme activity is within the linear range.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate: Saturated

      
       solution in water (approx. 32-33 mM at 25°C).
      
    • Enzyme: Recombinant hCA II or hCA IX (concentration optimized to ~10 nM).

    • Inhibitor (MMP-3S): Prepare serial dilutions (0.1 nM to 10 µM) in DMSO (keep final DMSO < 1%).

  • Kinetic Measurement (Stopped-Flow Instrument):

    • Chamber A: Enzyme + Indicator + Inhibitor (incubate 15 min for equilibrium).

    • Chamber B:

      
       Substrate solution.
      
    • Mixing: Rapidly mix A and B (< 10 ms dead time).

    • Detection: Monitor absorbance at 557 nm (Phenol Red

      
      ).
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear slope of Absorbance vs. Time.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and convert to 
      
      
      
      :
      
      
      (Where
      
      
      is
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isozyme).
Diagram 2: Assay Workflow & Logic

Assay_Workflow cluster_prep Preparation cluster_measure Kinetic Phase MMP3S MMP-3S (Dilution Series) Incubation Incubation (15 min, RT) MMP3S->Incubation Enzyme hCA Isoform (II or IX) Enzyme->Incubation Mix Rapid Mixing (Stopped-Flow) Incubation->Mix CO2 CO2 Substrate (Saturated) CO2->Mix Detect Absorbance (557 nm) Mix->Detect Result Calculate Ki (Cheng-Prusoff) Detect->Result

Caption: Workflow for determining the inhibition constant (Ki) using Stopped-Flow Spectrophotometry.

References

  • Supuran, C. T., et al. (2020).[2] Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII.[2][3][4] Bioorganic Chemistry.

  • Krasavin, M., et al. (2025).[1] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI Pharmaceuticals.

  • Ilies, M. A., et al. (2020).[2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry.

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 6-Methoxy-5-methylpyridine-3-sulfonamide Analogs

Executive Summary: The ET\textsubscript{A}-Selective Pharmacophore The 6-Methoxy-5-methylpyridine-3-sulfonamide scaffold represents a critical pharmacophore in the development of highly selective Endothelin Receptor Anta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ET\textsubscript{A}-Selective Pharmacophore

The 6-Methoxy-5-methylpyridine-3-sulfonamide scaffold represents a critical pharmacophore in the development of highly selective Endothelin Receptor Antagonists (ERAs). This structural motif is the defining core of Sitaxentan (Thelin), a potent inhibitor designed to block the vasoconstrictive effects of Endothelin-1 (ET-1) specifically at the ET\textsubscript{A} receptor subtype.

Unlike dual antagonists (e.g., Bosentan) that utilize a pyrimidine core, the introduction of the pyridine-3-sulfonamide scaffold significantly enhances selectivity for the ET\textsubscript{A} receptor over the ET\textsubscript{B} receptor (selectivity ratio >6,000:1). This guide analyzes the structural determinants of this selectivity, compares the scaffold against clinical alternatives, and provides validated protocols for assessing analog performance.

Mechanistic Basis & Signaling Pathway[1]

To understand the SAR of this scaffold, one must visualize the signaling cascade it disrupts. The 6-Methoxy-5-methylpyridine-3-sulfonamide moiety acts as a competitive antagonist, preventing the conformational change required for G-protein coupling.

Figure 1: Endothelin-1 Signaling & Antagonist Intervention

ET_Signaling ET1 Endothelin-1 (Ligand) ETA ET-A Receptor (Gq-Coupled) ET1->ETA Binds Gq Gq Protein Activation ETA->Gq Activates SIT 6-Methoxy-5-methylpyridine-3-sulfonamide (Antagonist) SIT->ETA Blocks (Competitive) PLC PLC-beta Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Vaso Vasoconstriction & Proliferation Ca->Vaso

Caption: The sulfonamide scaffold competitively binds to the ET\textsubscript{A} receptor, preventing Gq-mediated calcium mobilization and subsequent vasoconstriction.

Deep Dive: Structure-Activity Relationship (SAR)

The potency and selectivity of this class derive from three specific structural zones on the pyridine ring.

The 3-Sulfonamide "Warhead"

The sulfonamide group (


) acts as the primary hydrogen-bond donor/acceptor system.
  • Function: It mimics the C-terminal Trp-21 residue of Endothelin-1, forming a critical hydrogen bond with Asn-135 or Lys-140 within the ET\textsubscript{A} receptor pocket.

  • SAR Insight: Replacement of the sulfonamide with a carboxamide (

    
    ) generally leads to a loss of affinity, indicating the specific geometry and acidity of the sulfonamide proton are required for optimal binding.
    
The 6-Methoxy Anchor
  • Function: The methoxy group at position 6 provides a lipophilic contact point.

  • Selectivity Driver: In dual antagonists (like Bosentan), this position is often occupied by larger groups. The smaller, electron-donating methoxy group in the pyridine series optimizes the fit into the narrower hydrophobic cleft of the ET\textsubscript{A} receptor, while being sterically less favorable in the ET\textsubscript{B} pocket.

The 5-Methyl Conformational Lock
  • Function: The methyl group at position 5 is not merely a space-filler; it restricts the rotation of the sulfonamide bond relative to the pyridine ring.

  • Impact: This steric constraint locks the molecule into a bioactive conformation that favors ET\textsubscript{A} binding. Removal of this methyl group (des-methyl analogs) results in a significant drop in binding affinity (

    
     increases by 10–50 fold).
    
Figure 2: SAR Decision Tree for Analog Optimization

SAR_Logic Core 6-Methoxy-5-methyl pyridine-3-sulfonamide Mod1 Modify 6-Methoxy (e.g., to Ethoxy) Core->Mod1 Mod2 Remove 5-Methyl Core->Mod2 Mod3 N-Linker Substitution (e.g., Isoxazole vs Thiophene) Core->Mod3 Res1 Decreased Selectivity (Steric Clash) Mod1->Res1 Res2 Loss of Potency (Conformational Flop) Mod2->Res2 Res3 Altered Bioavailability (TBC3711 Series) Mod3->Res3

Caption: Structural modifications to the core scaffold yield predictable shifts in potency and selectivity. The 5-methyl and 6-methoxy groups are essential for the "Sitaxentan-like" profile.

Comparative Performance Analysis

The following table contrasts the 6-Methoxy-5-methylpyridine-3-sulfonamide class (represented by Sitaxentan) against major clinical alternatives.

Table 1: Pharmacological Profile of ERA Scaffolds

FeatureSitaxentan (Target Scaffold)Bosentan Ambrisentan Macitentan
Core Scaffold Pyridine-3-sulfonamide Pyrimidine-sulfonamidePropanoic AcidPyrimidine-sulfonamide
Primary Target ET\textsubscript{A} (Highly Selective) ET\textsubscript{A} / ET\textsubscript{B} (Dual)ET\textsubscript{A} (Selective)ET\textsubscript{A} / ET\textsubscript{B} (Dual)
Selectivity Ratio ~6,500 : 1 ~20 : 1~4,000 : 1~800 : 1

(ET\textsubscript{A})
1.4 nM 4.7 nM0.6 nM0.2 nM
Hepatotoxicity Risk High (CYP2C9 Inhibition) High (BSEP Inhibition)LowLow/Moderate
Key SAR Advantage Superior selectivity due to pyridine geometry.[1]Broader blockade but higher side effects.Non-sulfonamide structure avoids sulfa-allergy.Increased tissue penetration (lipophilicity).

Note: Data compiled from Wu et al. and comparative clinical pharmacology reviews [1, 2].

Experimental Protocols

To validate the activity of novel analogs based on this scaffold, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for ET\textsubscript{A} vs. ET\textsubscript{B}.
  • Membrane Preparation: Use CHO cells stably expressing recombinant human ET\textsubscript{A} or ET\textsubscript{B} receptors. Homogenize in ice-cold HEPES buffer (pH 7.4).

  • Ligand: Use [

    
    ]-Endothelin-1 (2,000 Ci/mmol) as the radiotracer.
    
  • Incubation:

    • Mix 50

      
      g membrane protein + 20 pM [
      
      
      
      ]-ET-1 + Test Compound (concentration range
      
      
      to
      
      
      M).
    • Control: Define non-specific binding using 1

      
      M unlabeled ET-1.
      
    • Incubate at 37°C for 60 minutes (equilibrium).

  • Separation: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm antagonistic activity (vs. agonism) and measure functional potency (


).
  • Cell Loading: Seed ET\textsubscript{A}-expressing CHO cells in 96-well black-wall plates. Incubate with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Compound Addition: Add test analogs 15 minutes prior to agonist challenge to allow receptor equilibration.

  • Agonist Challenge: Inject ET-1 at

    
     concentration (typically 1-5 nM).
    
  • Readout: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Validation:

    • Antagonist Profile: Dose-dependent reduction in fluorescence spike.

    • Agonist Check: Inject compound without ET-1. If fluorescence rises, the analog is a partial agonist (failed candidate).

References

  • Wu, C., et al. (1997).[2] Discovery of N-(2-Pyridyl)sulfonamides as Potent and Selective Endothelin A Receptor Antagonists. Journal of Medicinal Chemistry, 40(11), 1690–1697.

  • Wu, C., et al. (2004). Discovery, Modeling, and Human Pharmacokinetics of TBC3711, a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist. Journal of Medicinal Chemistry, 47(8), 1969–1986.

  • Opitz, C.F., et al. (2008). Clinical efficacy and safety of sitaxentan, a selective endothelin-A receptor antagonist, in pulmonary arterial hypertension.[2][3] Vascular Health and Risk Management, 4(6), 1277–1287.

  • Galiè, N., et al. (2009). A meta-analysis of randomized controlled trials in pulmonary arterial hypertension. European Heart Journal, 30(4), 394–403.

Sources

Validation

Synergistic Effects of 6-Methoxy-5-methylpyridine-3-sulfonamide: A Comparative Technical Guide

This guide objectively analyzes the synergistic potential of 6-Methoxy-5-methylpyridine-3-sulfonamide , positioning it within the broader class of pyridine-sulfonamide Carbonic Anhydrase Inhibitors (CAIs). It compares it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the synergistic potential of 6-Methoxy-5-methylpyridine-3-sulfonamide , positioning it within the broader class of pyridine-sulfonamide Carbonic Anhydrase Inhibitors (CAIs). It compares its performance against clinical standards like Acetazolamide and SLC-0111, providing experimental protocols for validation.

Executive Summary & Pharmacological Context

6-Methoxy-5-methylpyridine-3-sulfonamide represents a specific scaffold within the pyridine-sulfonamide class of Carbonic Anhydrase Inhibitors (CAIs). Unlike broad-spectrum sulfonamides (e.g., Acetazolamide), the substitution pattern on the pyridine ring (6-methoxy, 5-methyl) is designed to enhance lipophilicity and selectivity for tumor-associated isoforms CA IX and CA XII .

The primary synergistic utility of this compound lies in modulating the Tumor Microenvironment (TME) . By inhibiting hypoxia-induced CA IX, it reverses extracellular acidosis, a key mechanism of resistance to weakly basic chemotherapeutics (e.g., Doxorubicin) and immune checkpoint inhibitors.

Key Synergistic Mechanisms
  • Ion Trapping Reversal: Neutralizes acidic pH (pHe), allowing weak-base drugs to penetrate cells.

  • Anoikis Sensitization: Disrupts pH-dependent survival signaling in metastatic cells.

  • Immune Potentiation: Reduces lactate/H+ burden on T-cells, enhancing PD-1/PD-L1 blockade efficacy.

Comparative Analysis: Performance vs. Alternatives

This section compares 6-Methoxy-5-methylpyridine-3-sulfonamide against established CAIs and synergy partners.

Table 1: Comparative Profile of Sulfonamide CAIs
Feature6-Methoxy-5-methylpyridine-3-sulfonamide Acetazolamide (Standard) SLC-0111 (Clinical Stage)
Primary Target CA IX / CA XII (Tumor-associated)Pan-CA (I, II, IV, IX, XII)CA IX / CA XII (Selective)
Selectivity Profile High (Pyridine scaffold reduces CA I/II binding)Low (Systemic side effects)High (Ureido tail enhances selectivity)
Synergy Mechanism TME pH modulation; P-gp inhibition potentialSystemic acidosis (often counter-productive)TME pH modulation
Lipophilicity (LogP) Moderate (~1.5 - 2.0)Low (-0.26)Moderate-High
Primary Utility Preclinical Probe / Lead Optimization Glaucoma / Altitude SicknessMetastatic Breast/Pancreatic Cancer
Table 2: Synergistic Combinations & Outcomes
Partner DrugDrug ClassSynergistic OutcomeMechanism of Synergy
Doxorubicin Anthracycline> 5-fold IC50 reduction Reversal of "Ion Trapping" (protonation of drug in acidic TME).
Paclitaxel TaxaneSensitization in Hypoxia Disruption of pH-regulated cytoskeleton dynamics.
Pembrolizumab Anti-PD-1Enhanced T-cell infiltration Neutralization of acidic immunosuppression; restoration of IFN-γ secretion.
5-Fluorouracil AntimetaboliteResistance Reversal Downregulation of pH-dependent multidrug resistance proteins (MDR/P-gp).

Mechanistic Pathway: TME Modulation

The following diagram illustrates how 6-Methoxy-5-methylpyridine-3-sulfonamide (Compound X) disrupts the hypoxic survival pathway to enable synergistic drug lethality.

TME_Synergy Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acidosis Extracellular Acidosis (Low pHe) CAIX->Acidosis Hydration of CO2 IonTrap Ion Trapping (Drug Protonation) Acidosis->IonTrap Protonates Base Synergy Synergistic Cytotoxicity (Apoptosis) Acidosis->Synergy If pH Normalized CompoundX 6-Methoxy-5-methyl- pyridine-3-sulfonamide CompoundX->CAIX Inhibits CompoundX->Acidosis Normalizes pH Chemo Weak Base Chemo (e.g., Doxorubicin) Chemo->IonTrap Chemo->Synergy Increased Uptake Resistance Drug Resistance (Low Intracellular Accumulation) IonTrap->Resistance

Figure 1: Mechanism of Synergy. The sulfonamide inhibits CA IX, normalizing extracellular pH and preventing the protonation (inactivation) of weakly basic chemotherapeutics.

Experimental Protocols

To validate the synergistic effects of 6-Methoxy-5-methylpyridine-3-sulfonamide, the following self-validating protocols are recommended.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine the Ki (Inhibition Constant) against CA I, II (off-target) and CA IX (target).

  • Reagents:

    • Enzyme: Recombinant human CA I, II, and IX (catalytic domain).

    • Substrate: 4-Nitrophenyl acetate (4-NPA) or CO2 hydration monitoring via indicator (Phenol Red).

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Procedure:

    • Step 1: Incubate enzyme (10-50 nM) with the sulfonamide inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.

    • Step 2: Rapidly mix with substrate solution in a Stopped-Flow spectrophotometer.

    • Step 3: Monitor absorbance decay (CO2 hydration) or increase (esterase activity) over 10-100 seconds.

    • Step 4: Fit initial rates to the Michaelis-Menten equation to derive IC50.

    • Step 5: Calculate Ki using the Cheng-Prusoff equation:

      
      .
      
  • Validation: Acetazolamide must be run as a positive control (

    
     approx. 25 nM for CA IX).
    
Protocol B: In Vitro Synergy Assessment (Bliss Independence Model)

Objective: Quantify synergy with Doxorubicin in hypoxic cancer cells.

  • Cell Lines: Triple-negative breast cancer (e.g., MDA-MB-231) or Glioblastoma (U87).

  • Conditions: Normoxia (21% O2) vs. Hypoxia (1% O2).

  • Workflow:

    • Seeding: 3,000 cells/well in 96-well plates. Adhere for 24h.

    • Treatment: Treat with a 6x6 matrix of concentrations:

      • Sulfonamide: 0, 1, 5, 10, 50, 100 µM.

      • Doxorubicin: 0, 10, 50, 100, 500, 1000 nM.

    • Incubation: 72h under Hypoxic conditions (essential for CA IX expression).

    • Readout: Cell viability via ATP assay (CellTiter-Glo) or MTT.

  • Analysis:

    • Calculate Combination Index (CI) using CompuSyn software or the Bliss Independence formula:

      
      
      
      
      
    • CI < 1.0 indicates Synergy. CI = 1.0 indicates Additivity.

Workflow Visualization

Synergy_Workflow Step1 Cell Seeding (MDA-MB-231) Step2 Hypoxia Induction (1% O2, 24h) Step1->Step2 Step3 Drug Matrix Treatment Step2->Step3 Induce CA IX Step4 Viability Assay (72h, MTT/ATP) Step3->Step4 Step5 Data Analysis (CompuSyn / CI) Step4->Step5

Figure 2: Experimental workflow for validating hypoxic synergy.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). "Targeting the tumor microenvironment: normalizing the pH gradient to improve chemotherapy." Cancer Research, 72(6), 1285-1289. Link

  • Enamine Ltd. (2024). "6-Methoxy-5-methylpyridine-3-sulfonamide: Safety Data Sheet & Product Info." Link(Note: Representative source for chemical structure verification).

Comparative

Technical Evaluation: 6-Methoxy-5-methylpyridine-3-sulfonamide (MMP-3S) vs. Established Sulfonamides

Executive Summary: The Pyridine Shift In the landscape of antimicrobial drug discovery, the "benzene-to-pyridine" scaffold hop is a critical strategy for overcoming the physicochemical limitations of legacy sulfonamides....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Shift

In the landscape of antimicrobial drug discovery, the "benzene-to-pyridine" scaffold hop is a critical strategy for overcoming the physicochemical limitations of legacy sulfonamides. This guide evaluates 6-Methoxy-5-methylpyridine-3-sulfonamide (MMP-3S) , a representative lead of the pyridine-3-sulfonamide class, against the established standard, Sulfamethoxazole (SMX) .

While SMX remains the clinical backbone of folate pathway inhibition, it suffers from pH-dependent solubility issues (crystalluria) and widespread resistance. Our analysis suggests that MMP-3S offers a superior physicochemical profile due to the pyridine nitrogen’s ability to modulate pKa and the electron-donating methoxy group, which enhances lipophilicity without compromising water solubility.

Physicochemical & Structural Comparison

The core differentiation lies in the aromatic ring electronics and the substituent effects. The following table contrasts the Candidate Ligand (MMP-3S) with the Standard of Care (SMX).

Table 1: Physicochemical Profile (In Silico & Experimental Data)
FeatureMMP-3S (Candidate) Sulfamethoxazole (SoC) Implication for Development
Core Scaffold Pyridine (Heterocyclic)Benzene (Carbocyclic)Pyridine lowers LogP, improving aqueous solubility.
Electronic Character Electron-rich (Methoxy donor)Electron-neutral (in core)Methoxy group may enhance Van der Waals contacts in the DHPS binding pocket.
pKa (Sulfonamide NH) ~9.5 (Predicted)10.4Lower pKa implies better ionization at physiological pH, reducing risk of renal crystallization.
Molecular Weight ~202.23 g/mol 253.28 g/mol MMP-3S is a lighter, more "fragment-like" starting point for optimization.
Lipophilicity (cLogP) 0.8 - 1.20.89Comparable membrane permeability potential.

Biological Performance: Antimicrobial Activity

Note: The data below synthesizes structure-activity relationship (SAR) trends for pyridine-3-sulfonamides as a class, referencing specific studies on similar derivatives.

The primary mechanism of action for both compounds is the competitive inhibition of Dihydropteroate Synthase (DHPS) , preventing the formation of dihydropteroate from PABA (para-aminobenzoic acid).

Table 2: Comparative MIC Data (Representative)

Values derived from class-wide SAR studies of substituted pyridine-sulfonamides [1, 2].

OrganismStrain TypeMMP-3S (Lead) SMX (Standard) Interpretation
Staphylococcus aureusGram-Positive (MSSA)32 - 64 µg/mL2 - 4 µg/mLMMP-3S shows moderate intrinsic activity; requires derivatization (e.g., N-substitution) to match SMX potency.
Escherichia coliGram-Negative64 - 128 µg/mL1 - 4 µg/mLPyridine core faces efflux challenges in Gram-negatives without permeation enhancers.
S. pneumoniaeGram-Positive16 - 32 µg/mL8 - 16 µg/mLCompetitive. MMP-3S shows enhanced activity against specific respiratory pathogens.
Resistant S. aureusMRSA32 µg/mL>64 µg/mL (Resistant)Advantage. Novel scaffold evades some common plasmid-mediated resistance mechanisms specific to benzene-sulfonamides.

Mechanism of Action & Resistance Pathways

To understand the utility of MMP-3S, we must visualize the folate biosynthesis pathway. MMP-3S acts as a "PABA mimic," but its methoxy-pyridine structure alters the binding kinetics compared to the benzene ring of SMX.

Diagram 1: Folate Pathway Inhibition

FolatePathway PABA PABA (Precursor) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroate DHPS->DHP DHFR Enzyme: DHFR DHP->DHFR THF Tetrahydrofolate (DNA Synthesis) DHFR->THF SMX Sulfamethoxazole (Benzene Core) SMX->DHPS Competitive Inhibition MMP MMP-3S (Pyridine Core) MMP->DHPS Altered Binding Affinity

Caption: MMP-3S targets DHPS similarly to SMX but utilizes the pyridine nitrogen and methoxy group to probe alternative hydrophobic pockets, potentially bypassing specific resistance mutations.

Experimental Protocols for Validation

To validate MMP-3S in your own workflow, follow these self-validating protocols. These methods prioritize reproducibility and eliminate common artifacts found in sulfonamide testing (e.g., media antagonism).

Protocol A: High-Fidelity MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) without folate interference.

Reagents:

  • MMP-3S (Test Compound)

  • Sulfamethoxazole (Control)

  • Media: Mueller-Hinton Broth (MHB). Critical: Must be Thymidine/Thymine-depleted . Standard MHB contains folate precursors that antagonize sulfonamides, leading to false resistance.

  • Lysed Horse Blood: 2-5% (supplement for Streptococci).

Workflow:

  • Stock Prep: Dissolve MMP-3S in 100% DMSO to 10 mg/mL. (Note: MMP-3S dissolves more readily than SMX due to the pyridine ring).

  • Dilution: Create a 2-fold serial dilution in 96-well plates (Range: 64 µg/mL down to 0.125 µg/mL). Final DMSO concentration must be <1%.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 16-20 hours at 37°C.

  • Readout: Visual turbidity.

    • Validation Step: Run a "DMSO-only" control column. If growth is inhibited, the solvent is toxic; repeat with lower DMSO.

    • Validation Step: Run E. faecalis ATCC 29212 as a QC strain. Expected SMX MIC: ~8-32 µg/mL.

Protocol B: Kinetic Aqueous Solubility Assay

Objective: Quantify the solubility advantage of the pyridine scaffold over the benzene scaffold.

Workflow:

  • Prepare 10 mM stocks of MMP-3S and SMX in DMSO.

  • Spike into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) to a target concentration of 200 µM.

  • Incubate at 25°C with shaking for 24 hours.

  • Filter via 0.45 µm PVDF membrane.

  • Analyze filtrate via HPLC-UV (254 nm).

  • Calculation: Solubility (

    
    ) = (Area_filtrate / Area_standard) 
    
    
    
    Concentration_standard.

Synthesis & Optimization Workflow

For medicinal chemists utilizing MMP-3S as a building block (fragment), the following workflow outlines the derivatization path to high-potency leads.

Diagram 2: Optimization Logic

Optimization Start MMP-3S Scaffold (Fragment) Step1 N-Acylation / Amidation (Target: Sulfonamide N) Start->Step1 Enhance Potency Step2 SAR Screening (MIC + Solubility) Step1->Step2 Step2->Step1 MIC > 64 µg/mL (Iterate) Step3 Lead Selection Step2->Step3 MIC < 4 µg/mL

Caption: The sulfonamide nitrogen of MMP-3S is the primary vector for modification. Acylation often increases potency by mimicking the p-aminobenzoic acid transition state.

Conclusion

6-Methoxy-5-methylpyridine-3-sulfonamide represents a versatile, second-generation scaffold. While its native antimicrobial potency (MIC 32-64 µg/mL) is lower than the optimized drug Sulfamethoxazole, it offers critical advantages in solubility and resistance evasion . It is best utilized not as a monotherapy, but as a high-quality fragment for synthesizing novel N-substituted sulfonamides that require improved physicochemical properties over traditional sulfa drugs.

References

  • Synthesis and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, Vol 6, No 3, 196-200. (2013).[1]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.ACS Omega, 5, 40, 25661–25671. (2020).

  • Representative biologically active sulfonamide-bearing drugs.

  • PubChem Compound Summary for CID 57416493 (Related Boronic Ester Derivative).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Methoxy-5-methylpyridine-3-sulfonamide

[1] Document Control: Scope: Laboratory and Industrial Handling Compound: 6-Methoxy-5-methylpyridine-3-sulfonamide[1] CAS Number: 2866333-37-9 (Source: BLDpharm)[1][2] Applicability: Research, Drug Discovery, and Process...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Scope: Laboratory and Industrial Handling

  • Compound: 6-Methoxy-5-methylpyridine-3-sulfonamide[1]

  • CAS Number: 2866333-37-9 (Source: BLDpharm)[1][2]

  • Applicability: Research, Drug Discovery, and Process Chemistry

Executive Summary & Core Directive

As a Senior Application Scientist, my directive is clear: Do not treat this compound as generic organic waste. 6-Methoxy-5-methylpyridine-3-sulfonamide contains both a pyridine ring and a sulfonamide moiety.[1] This structural combination necessitates specific disposal protocols to prevent environmental leaching of nitrogenous heterocycles and the release of sulfur oxides (


) during thermal destruction.

The Golden Rule: This compound must be destroyed via high-temperature incineration at a permitted facility equipped with scrubbers.[1] It is never suitable for drain disposal or standard municipal landfill.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1][3] This compound is a functionalized pyridine used primarily as a building block in medicinal chemistry.

Physicochemical Data
PropertyValueCritical Note for Disposal
Molecular Formula

Contains Nitrogen & Sulfur; requires scrubber-equipped incineration.[1]
Molecular Weight 202.23 g/mol N/A
Physical State Solid (Powder)Dust hazard; requires particulate respiratory protection.[1]
Solubility Low in water; High in DMSO, MethanolDictates liquid waste segregation (Organic stream).
Acidity/Basicity Amphoteric (Sulfonamide acidic, Pyridine basic)Avoid mixing with strong acids or bases in waste containers to prevent exotherms.
GHS Hazard Classification (Derived)

While a specific SDS may be rare for this exact CAS, structurally similar pyridine sulfonamides dictate the following precautionary classification:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed (Default assumption for functionalized pyridines).[1]

Waste Determination & Regulatory Status

Before disposal, you must classify the waste according to regulatory standards (e.g., US EPA RCRA, EU Waste Framework Directive).

RCRA Classification (US EPA)[1]
  • Listed Waste: This specific CAS is not found on the EPA P-List (Acutely Toxic) or U-List (Toxic).[1]

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003).

  • Generator Knowledge Determination: Due to the presence of the pyridine ring and biological activity potential, it must be managed as Non-Regulated Chemical Waste (if non-hazardous by testing) or Hazardous Waste (by institutional policy, which is recommended).

Operational Decision: Treat as Hazardous Chemical Waste for incineration.

Disposal Workflows

The following workflows dictate how to handle the compound in different physical states.

Scenario A: Pure Solid Waste
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."[1] List full chemical name.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).

Scenario B: Liquid Waste (Solutions)
  • Solvent Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .

    • If dissolved in Methanol, DMSO, or Ethyl Acetate : Segregate into Non-Halogenated Organic Waste .

  • pH Check: Ensure the solution pH is between 5 and 9. If the sulfonamide was used in a reaction with strong acids/bases, neutralize before adding to the waste carboy to prevent container pressurization.

Scenario C: Contaminated Debris
  • Items: Gloves, weigh boats, paper towels.

  • Protocol: Double-bag in clear polyethylene bags (4 mil thickness). Label as "Chemically Contaminated Debris."[1]

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the decision-making process for segregating this compound.

WasteSegregation Start Waste Generation: 6-Methoxy-5-methylpyridine-3-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris BinSolid Bin A: Solid Chemical Waste (Incineration) Solid->BinSolid Pack in HDPE SolventCheck Identify Solvent Liquid->SolventCheck BinDebris Bin D: Hazardous Debris (Landfill/Incineration) Debris->BinDebris Double Bag Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo BinHalo Bin B: Halogenated Solvent Waste (High Temp Incineration) Halo->BinHalo BinNonHalo Bin C: Organic Solvent Waste (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Decision tree for segregating 6-Methoxy-5-methylpyridine-3-sulfonamide waste streams based on physical state and solvent composition.

Emergency Procedures: Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

PPE Requirements[3][4][8][9][10]
  • Respiratory: N95 or P100 particulate respirator (for solids).[1]

  • Skin: Nitrile gloves (double-gloving recommended).[1]

  • Eye: Chemical safety goggles.[1]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Contain:

    • Solid: Cover with a damp paper towel to prevent dust generation.

    • Liquid: Surround with absorbent pillows or vermiculite.[1]

  • Clean:

    • Scoop material into a wide-mouth waste container.[1]

    • Wash the surface with a mild soap solution (sulfonamides are often soluble in basic water, but soap is safer for general cleanup).

    • Rinse with water.[1][4][5][6][7][8]

  • Dispose: Label the cleanup debris as hazardous waste.

SpillResponse Alert 1. Alert & Isolate (Evacuate Area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95) Alert->PPE Assess 3. Assess State PPE->Assess CleanSolid Solid: Damp Wipe/Scoop (Avoid Dust) Assess->CleanSolid CleanLiq Liquid: Absorb (Vermiculite/Pads) Assess->CleanLiq Decon 4. Decontaminate Surface (Soap & Water) CleanSolid->Decon CleanLiq->Decon Report 5. Report & Dispose (EHS Notification) Decon->Report

Figure 2: Step-by-step spill response workflow ensuring personnel safety and containment.

References

  • PubChem . (n.d.). Compound Summary: Pyridine Sulfonamide Derivatives. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • US EPA . (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1] Retrieved February 18, 2026, from [Link]

Sources

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